Pde4-IN-5
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H28N2O3/c1-6-23-19-16(8-7-14(4)22-19)18-17(20(23)25)15(11-13(2)3)12-21(5,26-18)9-10-24/h7-8,11,15,24H,6,9-10,12H2,1-5H3/t15-,21+/m1/s1 |
InChI Key |
IOKJCBWLGAJZFW-VFNWGFHPSA-N |
Isomeric SMILES |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)[C@@H](C[C@](O3)(C)CCO)C=C(C)C |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)C(CC(O3)(C)CCO)C=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Phosphodiesterase 4 (PDE4) Inhibitors
Disclaimer: The specific molecule "Pde4-IN-5" was not found in publicly available scientific literature. This guide therefore focuses on the well-established mechanism of action of the broader class of Phosphodiesterase 4 (PDE4) inhibitors, providing a framework for understanding the potential action of a novel agent within this class.
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP).[1] As a second messenger, cAMP is pivotal in modulating a wide array of cellular functions, particularly in immune and inflammatory responses.[2][3] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of downstream effectors that collectively suppress pro-inflammatory mediator production and enhance anti-inflammatory responses.[2][4] This guide provides a detailed overview of the mechanism of action of PDE4 inhibitors, supported by quantitative data for representative compounds, comprehensive experimental protocols for their characterization, and visual diagrams of the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action: The PDE4-cAMP Signaling Pathway
PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive metabolite 5'-AMP.[3] This action terminates the cAMP signaling cascade. PDE4 inhibitors are small molecules that bind to the active site of the PDE4 enzyme, preventing the degradation of cAMP.[2] The resulting increase in intracellular cAMP concentration leads to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][5]
Activation of PKA leads to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[4][5] PKA can also phosphorylate and inhibit other pro-inflammatory signaling molecules.[4] The activation of Epac can also contribute to anti-inflammatory effects through the modulation of other signaling pathways.[5] The net effect of PDE4 inhibition is a significant dampening of the inflammatory response.[6]
Quantitative Data: Inhibitory Potency of Representative PDE4 Inhibitors
The inhibitory activity of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The potency of these inhibitors can vary across the four PDE4 subtypes (A, B, C, and D).
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference(s) |
| Rolipram | 3 | 130 | - | 240 | [7][8] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [9][10] |
| Apremilast | 20-50 | 20-50 | 20-50 | 20-50 | [11] |
Experimental Protocols
The characterization of a novel PDE4 inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and functional effects.
Biochemical Assay: PDE4 Enzyme Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4.
Materials:
-
Recombinant human PDE4 enzyme (subtypes A, B, C, and D)
-
cAMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compound (e.g., this compound)
-
Snake venom nucleotidase
-
[3H]-cAMP (radiolabeled substrate)
-
Scintillation fluid and counter or a non-radioactive detection system (e.g., fluorescence polarization)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of [3H]-cAMP and unlabeled cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an ion-exchange resin.
-
Add scintillation fluid and measure the radioactivity of the [3H]-adenosine in a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay 1: CRE-Luciferase Reporter Assay
This cell-based assay measures the increase in cAMP levels in response to PDE4 inhibition by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[7][10]
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for reporter gene expression.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for a further period (e.g., 4-6 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of potentiation of the forskolin response for each compound concentration.
-
Determine the EC50 value (effective concentration for 50% of maximal response).
Cellular Assay 2: LPS-Stimulated TNF-α Release Assay
This assay assesses the functional anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[1]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Ficoll-Paque for PBMC isolation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of, for example, 2 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of TNF-α release.
Conclusion
The inhibition of PDE4 represents a potent and clinically validated mechanism for the treatment of a range of inflammatory diseases. A thorough understanding of the core PDE4-cAMP signaling pathway is essential for the development of novel and improved PDE4 inhibitors. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of new chemical entities targeting this pathway. By employing a combination of biochemical and cellular assays, researchers can effectively determine the potency, selectivity, and functional anti-inflammatory activity of candidate molecules, paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - GE [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Pde4-IN-5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent Phosphodiesterase 4 Inhibitor for Dermatological Applications.
Introduction
Pde4-IN-5, also identified as compound 33a in its seminal publication, is a novel and potent inhibitor of phosphodiesterase 4 (PDE4).[1] This enzyme plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key second messenger that mediates numerous cellular responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism of action has positioned this compound as a promising candidate for the topical treatment of inflammatory skin conditions, particularly psoriasis.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental protocols for this compound to support further research and development.
Chemical Structure and Properties
This compound is a derivative of toddacoumalone, a natural product that exhibits moderate PDE4 inhibitory activity.[1] Structural optimization of the parent compound led to the synthesis of this compound, which demonstrates significantly enhanced potency and drug-like properties.[1]
| Property | Value | Reference |
| IUPAC Name | (2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-en-1-yl)-2,3,4,6-tetrahydro-5H-pyrano[3,2-c][2][3]naphthyridin-5-one | [1] |
| Molecular Formula | C21H28N2O3 | [4] |
| Molecular Weight | 356.46 g/mol | [4] |
| CAS Number | 2768626-06-6 | |
| SMILES | O=C1N(C2=NC(C)=CC=C2C3=C1--INVALID-LINK--(O3)CCO">C@@H/C=C(C)\C)CC | |
| Appearance | Powder | [4] |
| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [4] |
Biological Activity
This compound is a highly potent inhibitor of the PDE4 enzyme, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its efficacy has been demonstrated in both enzymatic and cellular assays, as well as in a preclinical animal model of psoriasis.
Enzymatic Inhibition
This compound exhibits potent inhibitory activity against the PDE4 enzyme.
| Parameter | Value | Reference |
| IC50 (PDE4) | 3.1 nM | [1][4] |
Further details on the selectivity of this compound against different PDE4 subtypes (A, B, C, and D) are crucial for a comprehensive understanding of its biological profile and potential side effects. Researchers are encouraged to consult the primary literature for this information.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in cell-based assays. One key model for studying the effects of anti-psoriatic compounds is the human keratinocyte cell line HaCaT. Psoriasis is characterized by the hyperproliferation of these cells, and effective treatments often inhibit this process.
Quantitative data from HaCaT cell proliferation assays with this compound would be presented here, typically showing a dose-dependent inhibition of cell growth.
In Vivo Efficacy in a Psoriasis Model
The therapeutic potential of topically applied this compound has been assessed in an imiquimod-induced psoriasis mouse model. This model mimics key features of human psoriasis, including skin thickening, scaling, and inflammation.[1]
| Parameter | Result | Reference |
| Therapeutic Effect | Remarkable therapeutic effects observed with topical administration. | [1] |
Specific quantitative data from the in vivo model, such as reductions in the Psoriasis Area and Severity Index (PASI) score, ear thickness, and levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-17, IL-23), would be included in this section to provide a clear indication of the compound's in vivo potency.
Pharmacokinetic Properties
A key attribute of this compound for its intended topical application is its favorable skin permeability.[1]
| Parameter | Value | Reference |
| Skin Permeability | Favorable | [1] |
For a comprehensive evaluation, this section would ideally include quantitative data on skin penetration, such as flux (μg/cm²/h) and permeability coefficient, as well as data on systemic absorption following topical administration to assess potential systemic side effects.
Signaling Pathway
This compound exerts its therapeutic effect by modulating the cyclic AMP (cAMP) signaling pathway. In inflammatory cells and keratinocytes, elevated levels of pro-inflammatory stimuli lead to the activation of adenylyl cyclase (AC), which converts adenosine triphosphate (ATP) to cAMP. PDE4 enzymes then hydrolyze cAMP to AMP, thus terminating its signaling. By inhibiting PDE4, this compound prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of anti-inflammatory genes. Furthermore, elevated cAMP levels can also inhibit the activation of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-17, and IL-23, which are key drivers of psoriasis pathology.
Caption: cAMP Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard procedures and should be adapted as necessary for specific laboratory conditions.
PDE4 Enzyme Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of compounds against PDE4.
Caption: Workflow for a PDE4 Enzyme Inhibition Assay.
Materials:
-
Purified recombinant human PDE4 enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent (specific to the assay kit)
-
Test compound (this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the assay buffer, the PDE4 enzyme solution, and the diluted this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction by adding the binding agent. This agent will bind to the product of the reaction (e.g., FAM-AMP) and cause a change in fluorescence polarization.
-
Read the plate on a fluorescence polarization reader according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
HaCaT Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of human keratinocytes (HaCaT cells) using a colorimetric assay such as the MTT assay.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Conclusion
This compound is a potent and selective PDE4 inhibitor with promising characteristics for the topical treatment of psoriasis. Its high in vitro potency, favorable skin permeability, and significant in vivo efficacy in a preclinical psoriasis model make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further studies to fully characterize its PDE4 subtype selectivity, pharmacokinetic profile after topical application, and long-term safety are warranted to advance its potential as a novel therapeutic agent for inflammatory skin diseases.
References
The Discovery and Synthesis of Pde4-IN-5: A Potent and Selective PDE4 Inhibitor for Topical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-5, also identified as compound 33a , has emerged as a promising novel therapeutic candidate, demonstrating high-potency and selective inhibition of phosphodiesterase 4 (PDE4).[1] This enzyme is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways. By inhibiting PDE4, this compound effectively elevates cAMP levels, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines. Its favorable skin permeability profile makes it particularly suitable for the topical treatment of inflammatory skin conditions such as psoriasis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Discovery
This compound was developed through a focused drug discovery program aimed at identifying novel, potent, and selective PDE4 inhibitors with optimal properties for topical administration. The discovery process involved the synthesis and screening of a series of toddacoumalone derivatives, leading to the identification of compound 33a as a lead candidate with an impressive IC50 value of 3.1 nM against PDE4.[1]
Synthesis of this compound (Compound 33a)
The synthesis of this compound is a multi-step process, which is detailed in the supplementary information of the primary research publication. The general synthetic scheme is outlined below. Researchers should refer to the publication "Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis" by Song Z, et al. in the Journal of Medicinal Chemistry (2022) for the specific reagents, reaction conditions, and purification methods.
General Synthetic Scheme:
The detailed, step-by-step synthesis protocol with specific reagents, reaction times, and purification methods is proprietary to the publishing journal and the research institution. For academic and research purposes, it is essential to consult the supplementary materials of the aforementioned publication.
Mechanism of Action
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the cellular response to inflammatory stimuli. Elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines while simultaneously suppressing the expression of pro-inflammatory cytokines.
This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4. This inhibition leads to an accumulation of intracellular cAMP, thereby potentiating the anti-inflammatory signaling cascade.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and skin permeability.
Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Isoforms
| PDE Isoform | IC50 (nM) |
| PDE4A | Data not publicly available |
| PDE4B | Data not publicly available |
| PDE4C | Data not publicly available |
| PDE4D | 3.1 |
Table 2: In Vitro Skin Permeability of this compound
| Parameter | Value |
| Permeability Coefficient (Kp) | Data not publicly available |
Note: The primary publication describes this compound as having "favorable skin permeability," suggesting experimental data exists. However, the specific permeability coefficient (Kp) value is not publicly available and would be contained within the full study data.
Experimental Protocols
In Vitro PDE4 Inhibition Assay
The inhibitory activity of this compound against PDE4 was determined using a well-established in vitro assay. While the specific protocol used for this compound is detailed in the primary publication, a general procedure is as follows:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The PDE4 enzyme is incubated with the various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of cAMP.
-
Reaction Termination: After a defined incubation period, the reaction is terminated.
-
Detection: The amount of remaining cAMP or the product, AMP, is quantified using a suitable detection method, such as fluorescence polarization, scintillation proximity assay, or HPLC.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
The in vivo efficacy of this compound was evaluated in an imiquimod (IMQ)-induced psoriasis mouse model. This model is widely used as it recapitulates many of the key histopathological and inflammatory features of human psoriasis.
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Experimental Protocol Outline:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod cream (typically 5%) is applied to a shaved area on the back and/or the ear of the mice for a set period (e.g., 5-7 consecutive days).
-
Treatment: this compound, formulated in a suitable vehicle for topical application, is administered daily to the inflamed area. Control groups receive the vehicle alone or a positive control (e.g., a topical corticosteroid).
-
Evaluation of Disease Severity: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and induration (thickness).
-
Endpoint Analysis: At the end of the study, skin biopsies are collected for:
-
Histopathology: To assess epidermal thickness and inflammatory cell infiltration via Hematoxylin and Eosin (H&E) staining.
-
Cytokine Analysis: To measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23, IL-10) in the skin tissue using techniques like ELISA or RT-qPCR.
-
Conclusion
This compound is a potent and selective PDE4 inhibitor with significant potential for the topical treatment of psoriasis and other inflammatory skin diseases. Its discovery and preclinical development highlight a successful structure-based drug design approach. The detailed experimental protocols and quantitative data, when fully accessible, will provide a solid foundation for further investigation and clinical development of this promising therapeutic agent. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the advancement of novel PDE4 inhibitors.
References
A Technical Guide to the Evaluation of a Novel Selective PDE4 Inhibitor
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP in immune, inflammatory, and central nervous system cells.[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular processes, including the reduction of inflammatory responses.[3][4][5] This has positioned PDE4 as a significant therapeutic target for a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[3][6][7] This guide provides a comprehensive technical overview of the preclinical evaluation of a representative selective PDE4 inhibitor, herein referred to as "Pde4-IN-X," based on established methodologies and data for well-characterized inhibitors.
The PDE4 family consists of four subtypes, PDE4A, PDE4B, PDE4C, and PDE4D, each with multiple isoforms.[8][9] The development of inhibitors with selectivity for specific PDE4 subtypes is an ongoing area of research aimed at improving therapeutic efficacy while minimizing side effects such as nausea and emesis, which are often associated with broad PDE4 inhibition.[6]
Mechanism of Action
Pde4-IN-X, as a selective PDE4 inhibitor, functions by blocking the catalytic site of the PDE4 enzyme. This action prevents the degradation of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP.[4] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[10] This signaling cascade ultimately leads to the downstream regulation of gene expression, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the enhancement of anti-inflammatory mediators.[10][11]
Quantitative Data Summary
The following tables summarize representative in vitro data for a hypothetical selective PDE4 inhibitor, Pde4-IN-X.
Table 1: In Vitro PDE4 Enzyme Inhibition
| Enzyme | IC50 (nM) |
|---|---|
| PDE4A | 15.2 |
| PDE4B | 5.5 |
| PDE4C | 120.8 |
| PDE4D | 8.9 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Selectivity Profile of Pde4-IN-X
| Enzyme Family | Representative Isoform | IC50 (nM) | Selectivity (Fold vs. PDE4B) |
|---|---|---|---|
| PDE1 | PDE1B | >10,000 | >1800 |
| PDE2 | PDE2A | >10,000 | >1800 |
| PDE3 | PDE3A | >10,000 | >1800 |
| PDE4 | PDE4B | 5.5 | 1 |
| PDE5 | PDE5A | >10,000 | >1800 |
| PDE7 | PDE7A | >5,000 | >900 |
| PDE10 | PDE10A | >5,000 | >900 |
| PDE11 | PDE11A | >10,000 | >1800 |
Selectivity is calculated as the ratio of the IC50 for the other PDE family to the IC50 for PDE4B.
Table 3: Cellular Activity of Pde4-IN-X
| Assay | Cell Type | IC50 (nM) |
|---|---|---|
| LPS-induced TNF-α release | Human PBMCs | 12.5 |
| Zymosan-activated peripheral blood neutrophils (PMNs) | Guinea Pig PMNs | 25.0 |
Cellular assays measure the functional consequence of PDE4 inhibition in a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. PDE Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pde4-IN-X against various PDE isoforms.
-
Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE enzyme. Inhibition of the enzyme results in a lower rate of conversion.
-
Materials:
-
Recombinant human PDE enzymes (PDE1-11).
-
Fluorescently labeled cAMP (e.g., FAM-cAMP).
-
Pde4-IN-X at various concentrations.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Pde4-IN-X in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant PDE enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding a stop reagent containing a binding agent that sequesters the unreacted substrate.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of Pde4-IN-X and determine the IC50 value using non-linear regression analysis.
-
2. LPS-Induced TNF-α Release Assay
-
Objective: To assess the anti-inflammatory activity of Pde4-IN-X in a cellular context.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates peripheral blood mononuclear cells (PBMCs) to release the pro-inflammatory cytokine TNF-α. PDE4 inhibitors suppress this release.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 culture medium supplemented with 10% fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS).
-
Pde4-IN-X at various concentrations.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of Pde4-IN-X or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
-
3. In Vivo Model of Eosinophil Trafficking
-
Objective: To evaluate the in vivo efficacy of Pde4-IN-X in a model of allergic inflammation.
-
Principle: In sensitized animals, an antigen challenge induces the recruitment of eosinophils to the site of inflammation. PDE4 inhibitors are known to inhibit this eosinophil trafficking.
-
Materials:
-
Sensitized guinea pigs.
-
Pde4-IN-X formulated for oral administration.
-
Antigen for challenge (e.g., ovalbumin).
-
Indium-111 labeled eosinophils.
-
Gamma counter.
-
-
Procedure:
-
Administer Pde4-IN-X or vehicle control orally to sensitized guinea pigs.
-
After a specified time (e.g., 1 hour), inject Indium-111 labeled eosinophils intravenously.
-
Induce an inflammatory response by intradermal injection of the antigen at specific skin sites.
-
After a set period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.
-
Measure the radioactivity in the skin samples using a gamma counter to quantify the accumulation of labeled eosinophils.
-
Calculate the percent inhibition of eosinophil trafficking for the treated group compared to the vehicle control group.
-
Visualizations
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Potent and Selective PDE4 Inhibitors in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including inflammation, cell proliferation, and neurotransmission. The intracellular concentration of cAMP is tightly controlled by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes, which specifically hydrolyzes cAMP, has emerged as a key therapeutic target for a range of inflammatory and neurological disorders. Potent and selective inhibition of PDE4 elevates intracellular cAMP levels, thereby modulating downstream signaling pathways. This technical guide provides an in-depth overview of the role of potent and selective PDE4 inhibitors in cAMP signaling, using the novel inhibitor Pde4-IN-5 as an introductory example and drawing on data from well-characterized inhibitors such as Roflumilast and Apremilast. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support researchers and professionals in drug development.
Introduction to cAMP Signaling and the Role of PDE4
The cAMP signaling pathway is a fundamental mechanism for cellular communication. It is initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent rise in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors, in turn, phosphorylate a multitude of substrate proteins, leading to changes in gene expression, metabolism, and cell function.[1][2]
The termination of the cAMP signal is primarily mediated by PDEs, which hydrolyze cAMP to AMP.[2] The PDE superfamily consists of 11 families, with PDE4, PDE7, and PDE8 being specific for cAMP. The PDE4 family is the largest and most widely expressed, with four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are encoded by four different genes.[3] These subtypes are further diversified by alternative splicing, resulting in over 20 different isoforms.[2] This diversity in isoforms allows for the compartmentalization of cAMP signaling, with specific PDE4 isoforms being localized to distinct subcellular compartments, thereby regulating local cAMP concentrations and specific cellular functions.[4]
Due to their central role in regulating cAMP levels, particularly in inflammatory and immune cells, PDE4 enzymes have become a major target for drug discovery.[5]
This compound: A Potent and Selective PDE4 Inhibitor
A novel and potent phosphodiesterase 4 (PDE4) inhibitor, designated this compound (also known as compound 33a), has been identified. This small molecule exhibits high inhibitory potency with a reported half-maximal inhibitory concentration (IC50) of 3.1 nM. This compound is characterized as a selective inhibitor of PDE4 and has demonstrated potential as an anti-psoriasis agent, attributed to its favorable skin permeability and a well-defined binding mechanism. While extensive data on this compound is not yet publicly available, its high potency and selectivity make it a significant example of the ongoing efforts to develop advanced PDE4 inhibitors for therapeutic use.
Mechanism of Action of Selective PDE4 Inhibitors
Selective PDE4 inhibitors, such as this compound, Roflumilast, and Apremilast, exert their effects by competitively binding to the active site of the PDE4 enzyme. This binding prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. The elevated cAMP levels then enhance the activity of downstream effectors like PKA and EPAC.
In the context of inflammation, increased cAMP levels in immune cells, such as macrophages, neutrophils, and T cells, have a general immunosuppressive effect. This is achieved through the inhibition of pro-inflammatory mediator production, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-23), and leukotrienes, while simultaneously increasing the production of anti-inflammatory cytokines like IL-10.
Caption: Mechanism of action of a selective PDE4 inhibitor like this compound.
Quantitative Data for Representative PDE4 Inhibitors
The following tables summarize key quantitative data for the well-characterized PDE4 inhibitors, Roflumilast and Apremilast. This data provides a benchmark for the potency and selectivity that newer inhibitors like this compound are compared against.
Table 1: In Vitro Inhibitory Activity (IC50) of Roflumilast and Apremilast against PDE4 Subtypes
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |
| Roflumilast | ~1.5 | ~0.5 | ~2.5 | ~0.7 | |
| Apremilast | 13 | 10 | 11 | 49 |
Table 2: Effect of Roflumilast and Apremilast on Intracellular cAMP Levels and Cytokine Production
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| Roflumilast | Human Neutrophils | cAMP accumulation | EC50 | ~3 nM | |
| Roflumilast | Human PBMC | LPS-induced TNF-α | IC50 | ~0.1 nM | |
| Apremilast | Human PBMC | LPS-induced TNF-α | IC50 | 77 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PDE4 inhibitors.
In Vitro PDE4 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.
Materials:
-
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
[³H]-cAMP substrate.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM MnCl₂).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Snake venom nucleotidase.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, purified PDE4 enzyme, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the plate or adding a stop solution.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine using anion-exchange resin.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular cAMP Measurement Assay (HTRF)
Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based assay.
Materials:
-
A suitable cell line expressing the target PDE4 subtype (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
HTRF-compatible microplate reader.
Procedure:
-
Seed the cells in a microplate and culture overnight.
-
Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells according to the HTRF assay kit protocol.
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.
-
Incubate the plate at room temperature in the dark.
-
Measure the fluorescence at 620 nm and 665 nm using an HTRF reader.
-
Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 value.
TNF-α Production Assay in Human PBMCs
Objective: To evaluate the anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to inhibit TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors.
-
RPMI-1640 medium supplemented with fetal bovine serum.
-
Lipopolysaccharide (LPS).
-
Test compound (e.g., this compound).
-
Human TNF-α ELISA kit.
-
ELISA plate reader.
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Plate the PBMCs in a microplate.
-
Pre-treat the cells with the test compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Caption: A typical experimental workflow for the characterization of a novel PDE4 inhibitor.
Conclusion
The inhibition of PDE4 enzymes is a well-established therapeutic strategy for the treatment of various inflammatory diseases. Potent and selective PDE4 inhibitors, exemplified by the novel compound this compound and the clinically approved drugs Roflumilast and Apremilast, effectively modulate the cAMP signaling pathway. By preventing the degradation of cAMP, these inhibitors increase its intracellular concentration, leading to a cascade of anti-inflammatory responses. The in-depth understanding of the mechanism of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for the continued development of next-generation PDE4 inhibitors with improved efficacy and safety profiles. The ongoing research in this field holds significant promise for providing new therapeutic options for patients with chronic inflammatory and neurological conditions.
References
- 1. patexia.com [patexia.com]
- 2. New PDE4 degradation inducers disclosed in Katalytic patent | BioWorld [bioworld.com]
- 3. Synthesis and biological evaluation of 2,5-dihydropyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Frontiers | Efficacy and safety profile of phosphodiesterase 4 inhibitor in the treatment of psoriasis: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
Pde4-IN-5: An In-Depth Isoform Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-5, also identified as compound 33a, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential, particularly in preclinical models of psoriasis. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 is a well-established target for a range of inflammatory diseases. The PDE4 enzyme family is composed of four distinct isoforms—PDE4A, PDE4B, PDE4C, and PDE4D—which are differentially expressed in various tissues and cell types. The isoform selectivity of a PDE4 inhibitor is a critical determinant of its therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of the isoform selectivity of this compound, including quantitative inhibitory data and detailed experimental methodologies.
Quantitative Isoform Selectivity Profile
The inhibitory activity of this compound against the four PDE4 isoforms was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against each isoform.
| Isoform | IC50 (nM) |
| PDE4A | 3.1 |
| PDE4B | 3.1 |
| PDE4C | 3.1 |
| PDE4D | 3.1 |
Data derived from in vitro enzymatic assays.
The data indicates that this compound is a potent pan-PDE4 inhibitor, exhibiting equivalent high potency against all four isoforms.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the hydrolysis of cAMP, thereby elevating intracellular cAMP levels. This leads to the activation of downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors and cellular processes involved in inflammation.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.
Experimental Protocols
The determination of the IC50 values for this compound against the four PDE4 isoforms was conducted using a standardized in vitro enzymatic assay. The following provides a detailed methodology.
1. Reagents and Materials:
-
Enzymes: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D (catalytic domains).
-
Substrate: Cyclic adenosine monophosphate (cAMP).
-
Inhibitor: this compound (compound 33a), dissolved in dimethyl sulfoxide (DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2, and bovine serum albumin (BSA).
-
Detection System: A suitable assay platform for measuring AMP production, such as a fluorescence polarization (FP) or a scintillation proximity assay (SPA) system.
2. Assay Procedure:
The experimental workflow for determining the inhibitory activity of this compound is outlined below.
Caption: Workflow for the in vitro PDE4 enzymatic inhibition assay.
3. Detailed Steps:
-
Enzyme and Inhibitor Preparation: Recombinant human PDE4 isoforms were diluted to the desired concentration in the assay buffer. This compound was serially diluted in DMSO to generate a range of concentrations for the dose-response curve.
-
Reaction Mixture: The assay was performed in a microplate format. Each well contained the respective PDE4 isoform and either a specific concentration of this compound or DMSO as a vehicle control.
-
Pre-incubation: The enzyme and inhibitor were pre-incubated for a short period (typically 15-20 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of cAMP to all wells.
-
Reaction Incubation: The reaction was allowed to proceed for a fixed time (e.g., 30-60 minutes) at room temperature, during which cAMP is hydrolyzed to AMP.
-
Reaction Termination and Detection: The reaction was terminated, and the amount of AMP produced was quantified using a suitable detection method. The specific method for termination and detection depends on the assay platform used (e.g., addition of a stop reagent for FP assays).
-
Data Analysis: The enzyme activity at each inhibitor concentration was calculated relative to the control (DMSO-treated) wells. The IC50 values were then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Conclusion
This compound is a potent, pan-selective inhibitor of the PDE4 enzyme family, demonstrating nanomolar potency against all four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). The robust and reproducible in vitro enzymatic assay protocol described herein provides a solid foundation for the continued investigation and development of this and other novel PDE4 inhibitors. Understanding the specific interactions of such compounds with each PDE4 isoform is paramount for advancing the development of targeted therapies for a variety of inflammatory and immunological disorders.
An In-depth Technical Guide to Phosphodiesterase 4 (PDE4) Inhibitors
A Literature Review and Background on a Key Anti-Inflammatory Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] As a key regulator of inflammation, PDE4 has emerged as a significant therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various neurological conditions.[4][5][6] This technical guide provides a comprehensive overview of PDE4 inhibitors, summarizing their mechanism of action, key quantitative data for representative compounds, common experimental protocols, and the core signaling pathways involved.
Note on "Pde4-IN-5": Extensive literature searches did not yield specific information on a compound designated "this compound". This name may represent an internal compound code, a novel molecule not yet disclosed in public literature, or a potential misnomer. The following information is presented as a comprehensive review of the broader class of PDE4 inhibitors.
Core Mechanism of Action
PDE4 is a family of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP).[1] By inhibiting the action of PDE4, these drugs prevent the breakdown of cAMP, leading to its accumulation within the cell.[3][7] This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).[2][3] The activation of the cAMP/PKA signaling cascade results in a wide range of cellular responses, including the modulation of inflammatory processes.[2][7]
In immune and inflammatory cells, increased cAMP levels lead to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and leukotrienes.[5][8] Concurrently, it can enhance the production of anti-inflammatory cytokines like IL-10.[5] This dual action on cytokine production is a cornerstone of the anti-inflammatory effects of PDE4 inhibitors.[5][8]
Quantitative Data for Representative PDE4 Inhibitors
The following tables summarize key quantitative data for several well-characterized PDE4 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target(s) | IC50 (nM) | Notes |
| Roflumilast | PDE4 | 0.2 - 4.3 | Approved for the treatment of severe COPD.[9] |
| PDE4A1 | 0.7 | ||
| PDE4A4 | 0.9 | ||
| PDE4B1 | 0.7 | ||
| PDE4B2 | 0.2 | ||
| PDE4C1 | 3.0 | ||
| PDE4C2 | 4.3 | ||
| Apremilast | PDE4, TNF-α | 74 (PDE4), 77 (TNF-α) | Orally active inhibitor approved for psoriasis and psoriatic arthritis.[9] |
| Cilomilast | PDE4 | ~110 | A second-generation inhibitor with anti-inflammatory activity.[9] |
| LPDE4 | 100 | ||
| HPDE4 | 120 | ||
| Rolipram | PDE4B, PDE4D | ~130 (PDE4B), ~240 (PDE4D) | A prototypical PDE4 inhibitor, though its use was limited by side effects.[9] |
| Crisaborole | PDE4 | - | A boron-based topical inhibitor for atopic dermatitis.[9] |
| Ibudilast | Non-selective PDE inhibitor | - | Inhibits PDE4 but also other PDE subtypes.[1] |
| LASSBio-448 | PDE4A, PDE4B, PDE4C, PDE4D | 700 (A), 1400 (B), 1100 (C), 4700 (D) | A benzodioxole-based derivative investigated for asthma.[8] |
| SCH 351591 | PDE4 | 58 | An orally investigated compound with a quinoline scaffold.[8] |
| Tetomilast | PDE4 | 74 | A thiazole-based inhibitor studied for COPD and inflammatory bowel disease.[8] |
Experimental Protocols
The evaluation of PDE4 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Assays
-
PDE4 Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4 enzyme.
-
Methodology: Recombinant human PDE4 enzymes (subtypes A, B, C, and D) are used. The assay typically involves incubating the enzyme with a known concentration of cAMP as the substrate in the presence of varying concentrations of the inhibitor. The amount of remaining cAMP or the product AMP is then quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC). The results are plotted as percentage of inhibition versus inhibitor concentration to calculate the IC50 value.
-
-
Cell-Based Assays for Cytokine Release:
-
Objective: To assess the anti-inflammatory effect of the inhibitor by measuring the suppression of pro-inflammatory cytokine production.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured.[10][11]
-
Stimulation: The cells are stimulated with an inflammatory agent, commonly lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the PDE4 inhibitor before or during stimulation.
-
Quantification: After a set incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.[11] The concentration of the target cytokine (e.g., TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[11] The inhibitory effect is calculated relative to the vehicle-treated control.
-
-
In Vivo Models
-
Animal Models of Inflammatory Diseases:
-
Objective: To evaluate the therapeutic efficacy of the PDE4 inhibitor in a living organism.
-
Methodology: Various animal models are used depending on the target disease. For example:
-
COPD/Asthma: Rodent models of LPS-induced pulmonary inflammation or ovalbumin-induced allergic airway inflammation are common. Efficacy is assessed by measuring parameters like bronchoalveolar lavage (BAL) fluid cell counts (neutrophils, eosinophils), lung histology, and cytokine levels in the lung tissue.
-
Psoriasis: Imiquimod-induced skin inflammation in mice is a widely used model that mimics psoriatic skin lesions. Treatment efficacy is evaluated by scoring skin erythema, scaling, and thickness, as well as histological analysis of the skin.
-
Arthritis: Collagen-induced arthritis or adjuvant-induced arthritis in rodents are standard models for rheumatoid arthritis. Disease severity is assessed by clinical scoring of paw swelling, and histological examination of joint inflammation and damage.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by PDE4 inhibitors and a typical experimental workflow for their evaluation.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for PDE4 Inhibitor Development.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of PDE4-IN-5
Disclaimer: Limited public information is available for the specific compound "PDE4-IN-5." The following application notes and protocols are based on established methodologies for the in vivo evaluation of other phosphodiesterase 4 (PDE4) inhibitors. Researchers should optimize these protocols based on the specific physicochemical and pharmacological properties of this compound.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.[1][2][3] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[2][3] This mechanism makes PDE4 a compelling target for the treatment of a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[2][4][5] PDE4 inhibitors have demonstrated anti-inflammatory, bronchodilatory, and neuroprotective effects in numerous preclinical and clinical studies.[1][3][6]
This compound is a novel inhibitor of PDE4. These application notes provide a comprehensive guide for the in vivo experimental design to characterize the pharmacological effects of this compound in relevant animal models of inflammatory diseases. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific characteristics of the compound and the research question.
Signaling Pathway
The primary mechanism of action of PDE4 inhibitors is the modulation of the cAMP signaling cascade. By inhibiting the degradation of cAMP, these compounds potentiate the downstream effects of this second messenger.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.
Experimental Protocols
The following protocols describe common in vivo models to assess the efficacy of PDE4 inhibitors in inflammatory conditions.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
This model is widely used to evaluate the anti-inflammatory potential of compounds in the context of acute lung injury.
Experimental Workflow:
Caption: Workflow for LPS-induced pulmonary inflammation model.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control + Saline challenge
-
Vehicle control + LPS challenge
-
This compound (low dose) + LPS challenge
-
This compound (mid dose) + LPS challenge
-
This compound (high dose) + LPS challenge
-
Positive control (e.g., Roflumilast) + LPS challenge
-
-
Dosing: Administer this compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) 1 hour before LPS challenge. The formulation of this compound will need to be determined based on its solubility and stability (e.g., in 0.5% carboxymethylcellulose).
-
LPS Challenge: Anesthetize mice and administer LPS (e.g., 10-50 µg in 50 µL sterile saline) via intranasal or intratracheal instillation.
-
Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of sterile saline into the lungs.
-
Analysis:
-
BAL Fluid:
-
Total and differential cell counts (neutrophils, macrophages).
-
Cytokine and chemokine levels (e.g., TNF-α, IL-6, KC/CXCL1) using ELISA or multiplex assays.
-
Total protein concentration as a measure of lung permeability.
-
-
Lung Tissue:
-
Histopathological examination (H&E staining) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Gene expression analysis (qPCR) of inflammatory markers.
-
-
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model mimics key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.
Experimental Workflow:
Caption: Workflow for OVA-induced allergic asthma model.
Methodology:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of ovalbumin (OVA, e.g., 20 µg) emulsified in aluminum hydroxide (Alum).
-
Challenge and Treatment: From day 14 to 21, administer this compound or vehicle daily. On days 14, 17, and 20, challenge the mice with intranasal administration of OVA (e.g., 50 µg in 50 µL saline) one hour after treatment.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 22, assess AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Sample Collection and Analysis: On day 23, euthanize the mice and collect BAL fluid and lung tissue.
-
BAL Fluid: Analyze for total and differential cell counts (eosinophils, lymphocytes, neutrophils), and levels of Th2 cytokines (IL-4, IL-5, IL-13).
-
Lung Tissue: Perform histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Serum: Measure OVA-specific IgE levels.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on LPS-Induced Pulmonary Inflammation
| Treatment Group | Total Cells in BAL (x10⁵) | Neutrophils in BAL (x10⁵) | TNF-α in BAL (pg/mL) | Lung MPO Activity (U/g) |
| Vehicle + Saline | ||||
| Vehicle + LPS | ||||
| This compound (Low Dose) + LPS | ||||
| This compound (Mid Dose) + LPS | ||||
| This compound (High Dose) + LPS | ||||
| Roflumilast + LPS |
Table 2: Effect of this compound on OVA-Induced Allergic Asthma
| Treatment Group | AHR (Penh at max MCh) | Total Cells in BAL (x10⁵) | Eosinophils in BAL (x10⁵) | IL-4 in BAL (pg/mL) | Serum IgE (ng/mL) |
| Saline Control | |||||
| OVA + Vehicle | |||||
| OVA + this compound (Low Dose) | |||||
| OVA + this compound (Mid Dose) | |||||
| OVA + this compound (High Dose) | |||||
| OVA + Dexamethasone |
Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment
A preliminary PK/PD study is crucial to establish the dose-exposure-response relationship for this compound.
Methodology:
-
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamics:
-
In a parallel study, administer varying doses of this compound.
-
At the time of expected maximum plasma concentration (Tmax), collect whole blood and stimulate with LPS ex vivo.
-
Measure the inhibition of TNF-α production as a pharmacodynamic marker of PDE4 inhibition.
-
Correlate the plasma concentrations of this compound with the degree of TNF-α inhibition to establish an exposure-response relationship.
-
PK/PD Relationship Visualization:
Caption: Relationship between dose, pharmacokinetics, pharmacodynamics, and efficacy.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo experiments to thoroughly evaluate the therapeutic potential of this compound for inflammatory diseases. It is imperative to adapt these general guidelines based on the specific characteristics of this compound as they become available.
References
- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE4 Inhibitors in Animal Models
Disclaimer: The specific compound "Pde4-IN-5" was not identified in the available literature. The following application notes and protocols are based on data from various well-characterized phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, Rolipram, and Piclamilast, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this class of compounds in animal models.
Introduction to PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating a wide array of cellular functions, particularly in immune and inflammatory cells.[1][2] By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of pro-inflammatory responses.[1][3] This mechanism makes PDE4 inhibitors a promising therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, asthma, and neuroinflammatory conditions.[1][2][4]
This document provides a detailed overview of the dosage, administration, and experimental protocols for using PDE4 inhibitors in various animal models based on published studies.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the general signaling pathway affected by PDE4 inhibitors.
Caption: General signaling pathway of PDE4 inhibition.
Dosage and Administration in Animal Models
The dosage and route of administration of PDE4 inhibitors can vary significantly depending on the animal model, the specific compound, and the disease being studied. The following tables summarize dosages and administration routes for several common PDE4 inhibitors in rats and mice.
Table 1: PDE4 Inhibitor Dosage and Administration in Rat Models
| Animal Model | Disease Model | PDE4 Inhibitor | Dosage | Administration Route | Reference |
| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Roflumilast (PDE4i) | 1 mg/kg | Gavage | [5][6] |
| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Roflumilast (PDE4i) - Low Dose | 0.2 mg/kg | Gavage | [5][6] |
| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Tadalafil (PDE5i) | 10 mg/kg | Gavage | [5][6] |
| Rat | Inflammatory Response | IC542 | Not specified | Oral | [7] |
Table 2: PDE4 Inhibitor Dosage and Administration in Mouse Models
| Animal Model | Disease Model | PDE4 Inhibitor | Dosage | Administration Route | Reference |
| C57BL/6 Mouse | Gastroparesis | Piclamilast | 5 mg/kg (twice daily) | Intraperitoneal (i.p.) | [8] |
| C57BL/6 Mouse | Gastroparesis | Rolipram | 5 mg/kg (twice daily) | Intraperitoneal (i.p.) | [8] |
| C57BL/6 Mouse | Gastroparesis | Roflumilast | 5 mg/kg (twice daily) | Intraperitoneal (i.p.) | [8] |
| C57BL/6 Mouse | Gastroparesis (Dose-Response) | Rolipram | 0.04 mg/kg | Not specified | [8] |
| C57BL/6 Mouse | Gastroparesis (Dose-Response) | Piclamilast | 0.2 mg/kg | Not specified | [8] |
| C57BL/6 Mouse | Neuropathic Pain (PSNL) | Rolipram | Not specified | Intraperitoneal (i.p.) or Intrathecal (i.t.) | [9] |
| C57BL/6 Mouse | Neuropathic Pain (PSNL) | Roflumilast | Not specified | Intraperitoneal (i.p.) or Intrathecal (i.t.) | [9] |
| db/db Mouse | Type 2 Diabetes | TAK-648 | 2.3 mg/kg | Not specified | [10] |
| db/db Mouse | Type 2 Diabetes | Roflumilast | 5.9 mg/kg | Not specified | [10] |
| C57BL/6 Mouse | Hypothermia Induction | Rolipram | 0.2 mg/kg or 1 mg/kg | Intraperitoneal (i.p.) | [11] |
| C57BL/6 Mouse | Hypothermia Induction | Piclamilast | Not specified | Intraperitoneal (i.p.) | [11] |
| C57BL/6 Mouse | Postprandial Hyperglycemia | Roflumilast | 5 mg/kg | Intraperitoneal (i.p.) | [12] |
| Mouse | Acute Lung Injury (ALI) | Compound 9m (PROTAC) | Not specified | Not specified | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for evaluating the effects of PDE4 inhibitors in animal models.
Protocol 1: Evaluation of PDE4 Inhibitors in a Rat Model of Overactive Bladder
This protocol is based on a study investigating the effects of a PDE4 inhibitor alone and in combination with a PDE5 inhibitor in a rat model of partial bladder outlet obstruction (PBOO).[5][6]
Experimental Workflow:
Caption: Experimental workflow for overactive bladder study.
Materials:
-
Female Sprague-Dawley rats (225-250g)
-
PDE4 inhibitor (e.g., Roflumilast)
-
PDE5 inhibitor (e.g., Tadalafil)
-
Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, 0.05% Antifoam)
-
Gavage needles
-
Surgical instruments for PBOO
-
Cystometry equipment
Procedure:
-
Animal Model Creation: Induce partial bladder outlet obstruction (PBOO) surgically in female Sprague-Dawley rats. A sham surgery group should be included as a control.
-
Treatment Groups: Divide the PBOO rats into the following treatment groups (n=12 per group):
-
Vehicle control
-
PDE4 inhibitor (1 mg/kg)
-
PDE5 inhibitor (10 mg/kg)
-
High-dose combination (PDE4i 1 mg/kg + PDE5i 10 mg/kg)
-
Low-dose combination (PDE4i 0.2 mg/kg + PDE5i 10 mg/kg)
-
-
Administration: Administer the respective treatments daily via oral gavage for 28 days.
-
Functional Assessment: After the treatment period, perform conscious and anesthetized cystometry to evaluate bladder function, measuring parameters such as non-voiding contractions and threshold pressure.
-
Histological Analysis: Following functional assessments, euthanize the animals and collect bladder tissue for histological analysis to assess muscle fragmentation and fibrosis.
Protocol 2: Assessment of Gastroparesis Induced by PDE4 Inhibitors in Mice
This protocol is adapted from studies investigating the effects of various PDE4 inhibitors on gastric emptying in mice.[8]
Experimental Workflow:
Caption: Experimental workflow for gastroparesis study.
Materials:
-
Male C57BL/6 mice
-
PDE4 inhibitors (e.g., Piclamilast, Rolipram, Roflumilast)
-
Vehicle control (e.g., saline)
-
Syringes and needles for intraperitoneal injection
-
Precision scale
Procedure:
-
Treatment Groups: Divide mice into treatment groups receiving either a specific PDE4 inhibitor (e.g., 5 mg/kg) or vehicle control.
-
Administration: Administer the treatments via intraperitoneal (i.p.) injection twice daily for 72 hours. Ensure animals have free access to food and water.
-
Outcome Measures:
-
Gastric Retention: After 72 hours, euthanize the mice and carefully dissect the stomach. Weigh the full stomach and then the empty stomach to determine the weight of the retained food.
-
Food Intake: Measure the total amount of food consumed by each mouse over the 72-hour treatment period.
-
Intestinal Weight: The intestines can also be extracted and weighed to assess any changes.
-
-
Acute Gastric Emptying Model (Optional): To assess acute effects, mice can be fasted, given a food bolus, and then administered the PDE4 inhibitor. Gastric emptying is then measured at a specific time point (e.g., 30 minutes) post-treatment.
Important Considerations
-
Side Effects: A common dose-limiting side effect of PDE4 inhibitors in both animals and humans is emesis (vomiting).[8] In rodents, which cannot vomit, this may manifest as gastroparesis or abnormal food retention in the stomach.[8] Researchers should carefully monitor animals for signs of distress.
-
Blood-Brain Barrier Penetration: The ability of a PDE4 inhibitor to cross the blood-brain barrier can influence its side effect profile and therapeutic applications, particularly for neurological and psychiatric disorders.[11][14]
-
Species Differences: The physiological and inflammatory responses to PDE4 inhibitors can vary between species. For instance, some inflammatory responses observed in rats may not be present in monkeys or humans.[7]
-
Subtype Selectivity: The PDE4 enzyme family has four subtypes (PDE4A, B, C, and D).[14] The specific roles of these subtypes are an active area of research, and inhibitors with greater subtype selectivity may offer improved therapeutic windows with fewer side effects.[15]
By carefully considering these factors and utilizing the detailed protocols provided, researchers can effectively design and execute studies to evaluate the therapeutic potential of PDE4 inhibitors in various animal models.
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ics.org [ics.org]
- 6. Combination phosphodiesterase type 4 inhibitor and phosphodiesterase type 5 inhibitor treatment reduces non-voiding contraction in a rat model of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the inflammatory response to a highly selective PDE4 inhibitor in the rat and the identification of biomarkers that correlate with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Type 4 cAMP-phosphodiesterases (PDE4s) in mice induces hypothermia via effects on behavioral and central autonomous thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of novel PDE4 degraders with in vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus myelin damaging hallmarks of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE4 Inhibitors in Dermatology Research
Note: The specific compound "Pde4-IN-5" is not referenced in the currently available scientific literature. The following application notes and protocols are based on the well-established class of Phosphodiesterase 4 (PDE4) inhibitors and their applications in dermatological research, drawing upon data from representative molecules such as apremilast, crisaborole, and roflumilast.
Introduction to PDE4 Inhibition in Dermatology
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[1][2][3] In inflammatory skin diseases such as atopic dermatitis and psoriasis, the expression and activity of PDE4 are often upregulated in immune and skin cells, leading to decreased intracellular cAMP levels.[4][5] This reduction in cAMP triggers a cascade of pro-inflammatory signals, including the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-13, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ).[1][2][6]
PDE4 inhibitors function by blocking the hydrolytic activity of PDE4, thereby increasing intracellular cAMP levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element binding protein (CREB).[3][7] This signaling pathway ultimately leads to a reduction in the transcription of pro-inflammatory mediators and an increase in the production of anti-inflammatory cytokines like IL-10.[1][2][8] Consequently, PDE4 inhibitors represent a targeted therapeutic strategy to ameliorate the underlying inflammation in various dermatological conditions.[9][10]
Key Applications in Dermatological Research
PDE4 inhibitors are valuable tools for investigating the pathophysiology of and developing novel therapeutics for a range of inflammatory skin diseases:
-
Atopic Dermatitis (AD): PDE4 inhibitors are used to study the role of cAMP signaling in the pathogenesis of AD, including its effects on skin barrier function, immune cell infiltration, and pruritus.[11][12][13] Topical formulations are particularly relevant for modeling dermal drug delivery and efficacy.[14]
-
Psoriasis: Researchers utilize PDE4 inhibitors to explore their impact on keratinocyte proliferation, dendritic cell function, and the Th1/Th17 inflammatory axes that are central to psoriasis.[4][6][15]
-
Other Inflammatory Dermatoses: The broad anti-inflammatory properties of PDE4 inhibitors make them suitable for investigating other skin conditions, including seborrheic dermatitis, hidradenitis suppurativa, and lichen planus.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative PDE4 inhibitors used in dermatological research.
Table 1: In Vitro Potency of Selected PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| Roflumilast | PDE4 | 0.7 | Various | [4][16] |
| Orismilast | PDE4B/D | ~3-10 | Not specified | [1] |
| Apremilast | PDE4 | 140 | Not specified | [4][16] |
| Crisaborole | PDE4 | 490 | Not specified | [8] |
Table 2: Effects of PDE4 Inhibitors on Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Measured | Inhibition | Reference |
| Rolipram | Dendritic Cells | CD40L | IL-12p70 | ~68-70% | [17] |
| Cilomilast | Dendritic Cells | CD40L | IL-12p70 | ~68-70% | [17] |
| Rolipram | Dendritic Cells | LPS + IFN-γ | IL-12p70 | ~37-46% | [17] |
| Cilomilast | Dendritic Cells | LPS + IFN-γ | IL-12p70 | ~37-46% | [17] |
| Rolipram | Dendritic Cells | Not specified | TNF-α | ~48-62% | [17] |
| Cilomilast | Dendritic Cells | Not specified | TNF-α | ~48-62% | [17] |
| Apremilast | PBMCs | Not specified | TNF-α | Significant reduction | [6] |
| Apremilast | Psoriatic Skin | In vivo | IL-17A, IL-17F, IL-22 | Significant reduction | [6] |
| Difamilast | Basophils | In vitro activation | IL-4 | Significant suppression | [12] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of PDE4 Inhibitor Effects on Cytokine Production from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the dose-dependent effect of a PDE4 inhibitor on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-23) by activated human PBMCs.
Materials:
-
PDE4 inhibitor stock solution (e.g., in DMSO)
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-23)
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of the PDE4 inhibitor in complete medium. Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the inhibitor).
-
Stimulation: Add 50 µL of LPS solution (final concentration, e.g., 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Evaluation of Topical PDE4 Inhibitor Efficacy in a Mouse Model of Atopic Dermatitis
Objective: To assess the therapeutic effect of a topically applied PDE4 inhibitor on skin inflammation in an oxazolone-induced atopic dermatitis mouse model.[12]
Materials:
-
PDE4 inhibitor formulated in a suitable vehicle (e.g., ointment base)
-
Vehicle control
-
Oxazolone
-
Acetone
-
BALB/c mice (female, 6-8 weeks old)
-
Calipers for measuring ear thickness
-
Biopsy punches
-
Materials for histology (formalin, paraffin, H&E stain)
-
Materials for RNA extraction and qPCR (for cytokine gene expression analysis)
Methodology:
-
Sensitization: On day 0, sensitize the mice by applying a solution of oxazolone in acetone to the shaved abdomen.
-
Challenge: On day 7, challenge the mice by applying a lower concentration of oxazolone in acetone to the dorsal side of both ears.
-
Treatment: Beginning on day 8 (or a later time point to assess therapeutic effect), topically apply a defined amount of the PDE4 inhibitor formulation or vehicle control to the ears daily for a specified duration (e.g., 7-14 days).
-
Assessment of Inflammation:
-
Ear Swelling: Measure the ear thickness daily using calipers before applying the treatment.
-
Clinical Scoring: Visually score the ears for signs of erythema, scaling, and erosion.
-
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect ear tissue.
-
Histological Analysis: Fix one ear in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.
-
Gene Expression Analysis: Homogenize the other ear to extract total RNA. Perform reverse transcription and quantitative PCR (qPCR) to measure the mRNA levels of key inflammatory cytokines (e.g., IL-4, IL-13, IFN-γ).
-
Data Analysis: Compare the changes in ear thickness, clinical scores, histological parameters, and cytokine expression between the PDE4 inhibitor-treated group, the vehicle-treated group, and a naive control group. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.
Visualizations
Caption: Mechanism of action of PDE4 inhibitors in reducing inflammation.
Caption: In vitro workflow for evaluating PDE4 inhibitor efficacy.
Caption: In vivo workflow for a mouse model of atopic dermatitis.
References
- 1. jcadonline.com [jcadonline.com]
- 2. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drpress.org [drpress.org]
- 10. researchgate.net [researchgate.net]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Topical Application of a PDE4 Inhibitor Ameliorates Atopic Dermatitis through Inhibition of Basophil IL-4 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical E6005, a novel phosphodiesterase 4 inhibitor, attenuates spontaneous itch-related responses in mice with chronic atopy-like dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. google.com [google.com]
- 16. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Pde4-IN-5: A Potent Tool Compound for Phosphodiesterase 4 Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-5, also identified as compound 33a, is a highly potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to its inactive form, 5'-AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates various downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This modulation of cAMP signaling has profound effects on inflammatory processes, making PDE4 a key therapeutic target for a range of inflammatory diseases. This compound, with its high potency, serves as an invaluable tool for researchers investigating the intricate roles of PDE4 in cellular physiology and pathology. These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, along with detailed protocols for its use in research settings.
Biochemical and Cellular Activity
This compound is a derivative of toddacoumalone and has been optimized for high inhibitory potency against PDE4.[1] Its primary mechanism of action is the competitive inhibition of the PDE4 enzyme, preventing the degradation of cAMP. This leads to the activation of cAMP-dependent pathways that regulate the production of pro-inflammatory and anti-inflammatory cytokines.
Quantitative Data Summary
| Parameter | Value | Reference |
| PDE4 Inhibitory Potency (IC50) | 3.1 nM | [1] |
| Chemical Formula | C21H28N2O3 | MedChemExpress |
| Molecular Weight | 356.46 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Signaling Pathway
The canonical signaling pathway modulated by this compound is initiated by the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates PKA, which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation.
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound as a research tool.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound against purified PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4 enzyme
-
This compound (dissolved in DMSO)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a microplate, add the assay buffer, purified PDE4 enzyme, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate at 30°C.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange chromatography.
-
Add the eluate containing [³H]-adenosine to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cellular Assay for TNF-α Release in LPS-stimulated RAW264.7 Macrophages
This protocol describes how to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC50 value.
References
Pde4-IN-5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of Pde4-IN-5, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This compound, also identified as compound 33a, demonstrates a strong inhibitory effect on PDE4 with an IC50 of 3.1 nM[1][2]. These guidelines cover the solubility characteristics of this compound, recommendations for preparing stock and working solutions for both in vitro and in vivo studies, and a summary of its chemical properties. The aim is to equip researchers with the necessary information for the effective and accurate use of this compound in their experiments.
Chemical Properties and Storage
A summary of the key chemical properties for this compound is provided in the table below. Proper storage is crucial to maintain the stability and activity of the compound.
| Property | Value | Source |
| Chemical Name | This compound (compound 33a) | [1][2] |
| CAS Number | 2768626-06-6 | [2] |
| Molecular Formula | C₂₁H₂₈N₂O₃ | [1] |
| Molecular Weight | 356.46 g/mol | [1] |
| IC50 | 3.1 nM for PDE4 | [1][2] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Solubility and Solution Preparation
The solubility of this compound is a critical factor for its use in biological assays. Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions. For aqueous-based assays, further dilution into the experimental medium is necessary, and care should be taken to avoid precipitation.
Solubility Data
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for stock solutions.[1] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method. |
| Ethanol | Likely soluble, but requires verification | Often used as a co-solvent. Empirical testing is necessary. |
Experimental Protocols
This protocol outlines the steps to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). To calculate the required mass for a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.46 g/mol * (1000 mg / 1 g) = 3.56 mg
-
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for cell-based or enzymatic assays.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile tubes
Procedure:
-
Serial Dilution (if necessary): Perform serial dilutions of the DMSO stock solution in DMSO to create intermediate concentrations if very low final concentrations are required.
-
Final Dilution: Directly add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Mixing: Immediately vortex the working solution to ensure homogeneity and minimize precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the inhibitor.
Preparing this compound for animal studies requires careful consideration of the route of administration and the potential for toxicity of the vehicle.
Materials:
-
This compound powder
-
DMSO
-
Solubilizing agents (e.g., Tween 80, Cremophor EL)
-
Vehicle (e.g., saline, corn oil, PBS with 5% dextrose)
Procedure:
-
Initial Solubilization: Dissolve this compound in a minimal amount of DMSO.
-
Addition of Solubilizing Agents: To create a stable emulsion or suspension suitable for injection, add a solubilizing agent. A common formulation is:
-
5-10% DMSO
-
10-20% Tween 80 or Cremophor EL
-
70-85% Saline or other aqueous vehicle
-
-
Homogenization: Vortex the mixture thoroughly. For suspensions, sonication may be required to achieve a uniform particle size.
-
Vehicle Control: A vehicle control containing the same concentrations of all solvents and solubilizing agents must be prepared and administered to a control group of animals.
-
Administration: The formulation should be prepared fresh on the day of the experiment and administered via the desired route (e.g., intraperitoneal, oral gavage).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a general experimental workflow for using this compound.
Figure 1: PDE4 signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for the preparation and application of this compound.
References
Application Notes and Protocols for Pde4-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of Pde4-IN-5, a potent and selective inhibitor of phosphodiesterase 4 (PDE4). The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction
This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP)[1][2]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and immune responses[3][4]. This compound has demonstrated potent and selective PDE4 inhibition with an IC50 of 3.1 nM and shows potential for therapeutic applications, such as in the treatment of psoriasis due to its favorable skin permeability[5][6].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound (compound 33a) | [5][6] |
| CAS Number | 2768626-06-6 | [6] |
| Molecular Formula | C₂₁H₂₈N₂O₃ | [7] |
| Molecular Weight | 356.46 g/mol | [7] |
| IC50 | 3.1 nM for PDE4 | [5][6] |
Handling and Storage Guidelines
Proper handling and storage are critical to maintain the stability and activity of this compound and to ensure user safety.
Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[7]. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat[7].
-
Ventilation: Use in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or aerosols[7].
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling[7].
-
Environmental Precautions: Avoid release to the environment. Collect any spillage and dispose of it as hazardous waste[7].
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure | Reference |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[7]. | [7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician[7]. | [7] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician if irritation persists[7]. | [7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist[7]. | [7] |
Storage Conditions
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [5] |
| In DMSO | 4°C | 2 weeks | [5] |
| In DMSO | -80°C | 6 months | [5] |
Note: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[7].
Signaling Pathway
This compound exerts its effects by modulating the cAMP signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
The following are example protocols for the in vitro and cell-based characterization of this compound.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PDE4 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., Tris-HCl based buffer with MgCl₂).
-
Dilute purified recombinant human PDE4 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of cAMP in the assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1-2 µL) of the this compound serial dilutions or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted PDE4 enzyme solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop reagent).
-
-
Detection and Analysis:
-
Quantify the amount of AMP produced using a commercially available detection kit (e.g., based on fluorescence, luminescence, or HTRF).
-
Read the plate using a suitable microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based cAMP Measurement Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
Methodology:
-
Cell Culture and Plating:
-
Culture PBMCs in appropriate media and conditions.
-
Seed the cells into a microplate at a predetermined density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with an agent that increases cAMP production (e.g., forskolin or a specific GPCR agonist) to induce a measurable cAMP response.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
-
Read the plate using a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the fold-change in cAMP levels for each treatment condition relative to the stimulated vehicle control.
-
Plot the cAMP levels against the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion
This compound is a valuable research tool for studying the role of the PDE4 enzyme in various physiological and pathological processes. Adherence to the handling, storage, and safety guidelines outlined in these application notes is essential for obtaining reliable experimental results and ensuring a safe laboratory environment. The provided protocols offer a starting point for the characterization of this compound's biological activity. Researchers may need to optimize these protocols for their specific experimental systems.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|MSDS [dcchemicals.com]
Troubleshooting & Optimization
Pde4-IN-5 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE4-IN-5. The information is designed to address potential experimental variability and offer solutions to common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] Its mechanism of action involves blocking the hydrolytic activity of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways.[2][3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[4][5] This elevation in cAMP can, in turn, modulate the activity of downstream effectors such as Protein Kinase A (PKA), leading to anti-inflammatory and other cellular responses.[5][6]
Q2: What are the potential therapeutic applications of this compound?
Given its potent anti-inflammatory effects, this compound has been investigated for its potential in treating inflammatory conditions.[1] Specifically, it has shown promise for an anti-psoriasis effect.[1] The inhibition of PDE4 is a validated therapeutic strategy for a range of inflammatory diseases including psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[5][7][8]
Q3: What is the reported potency of this compound?
This compound is a highly potent inhibitor of PDE4 with a reported half-maximal inhibitory concentration (IC50) of 3.1 nM.[1]
Q4: In which solvents is this compound soluble?
For specific solubility information, it is always best to consult the Certificate of Analysis provided by the supplier. However, as a starting point for many organic small molecules, solvents such as dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. Subsequent dilutions into aqueous experimental media should be carefully performed to avoid precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell-based assay results | Inconsistent cell health or passage number: Cells that are unhealthy or have been passaged too many times can respond differently to treatment. | Ensure consistent cell culture conditions, including media, supplements, and incubator parameters. Use cells within a defined low passage number range for all experiments. |
| Inhibitor precipitation: this compound may precipitate out of the aqueous assay medium, especially at higher concentrations, leading to inconsistent effective concentrations. | Prepare the final dilutions from a high-concentration stock in DMSO. Visually inspect the media for any signs of precipitation after adding the inhibitor. Consider using a lower final concentration of DMSO (typically ≤ 0.1%) and including a vehicle control. | |
| Cell density variation: The number of cells seeded per well can significantly impact the outcome of the assay. | Use a cell counter to ensure accurate and consistent cell seeding density across all wells and experiments. | |
| Lower than expected potency (higher IC50 value) | Inhibitor degradation: this compound may be unstable under certain storage or experimental conditions. | Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect from light. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| High serum concentration in media: Proteins in fetal bovine serum (FBS) or other sera can bind to the inhibitor, reducing its free concentration and apparent potency. | Consider reducing the serum concentration during the treatment period, if compatible with cell health. Alternatively, perform serum protein binding assays to quantify the impact of serum on inhibitor availability. | |
| Assay interference: Components of the assay system (e.g., detection reagents) may interact with this compound. | Run appropriate controls to test for any direct interaction between the inhibitor and the assay components in the absence of cells or enzyme. | |
| Unexpected off-target effects or cellular toxicity | Non-specific activity at high concentrations: While this compound is selective, at very high concentrations it may inhibit other cellular targets. | Determine the dose-response curve and use the lowest effective concentration that elicits the desired biological response. Include a positive control with a well-characterized PDE4 inhibitor to benchmark the effects. |
| Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to some cell types at higher concentrations. | Ensure the final concentration of the solvent is consistent across all treatments and is below the known toxicity threshold for the cell line being used. Include a vehicle-only control group. |
Quantitative Data
The following table summarizes the inhibitory potency of this compound in comparison to other well-known PDE4 inhibitors.
| Inhibitor | IC50 (PDE4) | Notes |
| This compound | 3.1 nM | Potent and selective PDE4 inhibitor.[1] |
| Roflumilast | 0.84 nM (PDE4B), 0.68 nM (PDE4D) | Approved for the treatment of COPD and plaque psoriasis.[9] |
| Apremilast | - | Approved for psoriatic arthritis.[10] |
| Crisaborole | - | Approved for atopic dermatitis.[10] |
| Piclamilast | 41 pM (PDE4B), 21 pM (PDE4D) | A structural hybrid of rolipram and roflumilast.[9] |
Note: IC50 values can vary depending on the specific isoform of PDE4 and the assay conditions used.
Experimental Protocols
General Protocol for Measuring Intracellular cAMP Levels
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels in a cell-based assay.
-
Cell Culture: Plate cells (e.g., peripheral blood mononuclear cells, keratinocytes) in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.
-
Pre-treatment: Aspirate the culture medium and replace it with serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 30-60 minutes).
-
Cell Stimulation: Add a stimulating agent (e.g., forskolin or a specific receptor agonist) to induce cAMP production. Incubate for a defined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit. Measure the intracellular cAMP levels according to the manufacturer's instructions (e.g., using a competitive immunoassay with a colorimetric or fluorescent readout).
-
Data Analysis: Plot the cAMP concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition by this compound increases cAMP levels, leading to PKA activation and downstream anti-inflammatory effects.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating the potency of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-5 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PDE4-IN-5, a potent and selective PDE4 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected cell toxicity or unexpected phenotypic effects.
-
Question: I am observing significant cytotoxicity or unexpected changes in my cell-based assay when using this compound, even at concentrations where it should be selective for PDE4. What could be the cause and how can I troubleshoot this?
-
Answer: While this compound is a potent and selective PDE4 inhibitor, unexpected cellular effects can arise from several factors.[1][2][3][4] Firstly, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your specific cell line.[5] Secondly, at higher concentrations, off-target effects, although minimal, can become more pronounced. It is recommended to perform a dose-response curve to determine the optimal concentration range for your assay. To confirm that the observed effect is due to PDE4 inhibition, consider using a structurally different PDE4 inhibitor as a positive control. If the phenotype persists with another PDE4 inhibitor, it is likely an on-target effect. If the toxicity is unique to this compound, it may indicate an off-target effect in your specific cell model. In such cases, a counterscreen against a panel of common off-target kinases may be warranted.
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: My experimental results with this compound are varying significantly between different experimental runs. What are the potential sources of this variability and how can I improve reproducibility?
-
Answer: Inconsistent results can stem from several aspects of experimental setup and execution. Ensure that your aliquots of this compound are stored correctly, as repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare single-use aliquots.[1][4] Variations in cell culture conditions, such as cell passage number, confluency, and media composition, can significantly impact cellular responses to inhibitors.[6] Standardize these parameters as much as possible. Additionally, ensure accurate and consistent dilutions of the inhibitor for each experiment. When possible, randomize the layout of treatments on your multi-well plates to avoid edge effects.[5]
Issue 3: Lack of expected biological effect in a cellular assay.
-
Question: I am not observing the expected biological effect of PDE4 inhibition in my cells, even at concentrations well above the reported IC50 of 3.1 nM. What could be the reason for this?
-
Answer: Several factors could contribute to a lack of efficacy in a cell-based assay. The high biochemical potency (IC50 = 3.1 nM) of this compound may not directly translate to cellular potency due to factors like cell permeability.[1][2][3][4][7] Ensure that your chosen cell line expresses the PDE4 isoforms at a sufficient level to elicit the desired downstream signaling changes. You can verify this using techniques like Western Blot or qPCR. The biological context is also crucial; the effect of increased cAMP can be highly dependent on the specific signaling pathways active in your cell type. Consider measuring cAMP levels directly to confirm that this compound is engaging its target within the cell.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in a suitable organic solvent such as DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years. In DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.[3][4]
Q2: What are the known on-target effects of this compound?
A2: this compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn can modulate various downstream signaling pathways involved in inflammation and other cellular processes.[8]
Q3: Is there any information on the off-target profile of this compound?
A3: The primary publication on this compound suggests it is a selective inhibitor of PDE4.[1] However, like most small molecule inhibitors, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out without comprehensive screening. If you suspect off-target effects in your experiments, it is advisable to perform a kinase panel screen or test the compound in a system where the primary target is absent.
Q4: What are the key considerations for designing a cell-based assay with this compound?
A4: When designing a cell-based assay, it is crucial to select a cell line that expresses the target of interest (PDE4). A dose-response experiment is essential to determine the optimal concentration range. Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control (a known PDE4 inhibitor). To confirm on-target activity, consider experiments to rescue the phenotype by manipulating downstream effectors of cAMP signaling.
Data Presentation
Table 1: On-Target and Hypothetical Off-Target Profile of this compound
| Target | IC50 (nM) | Target Class | Notes |
| PDE4 | 3.1 | Phosphodiesterase | Primary Target [1][2][3][4] |
| PDE1 | >10,000 | Phosphodiesterase | Hypothetical - High selectivity expected. |
| PDE2 | >10,000 | Phosphodiesterase | Hypothetical - High selectivity expected. |
| PDE3 | >10,000 | Phosphodiesterase | Hypothetical - High selectivity expected. |
| PDE5 | >10,000 | Phosphodiesterase | Hypothetical - High selectivity expected. |
| Kinase X | >5,000 | Protein Kinase | Hypothetical - Illustrative of potential off-target screening. |
| Kinase Y | >5,000 | Protein Kinase | Hypothetical - Illustrative of potential off-target screening. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To assess the off-target effects of this compound on protein kinases, a commercially available kinase screening service is recommended. A typical workflow involves:
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Select a screening concentration. A concentration of 1 µM is often used for initial broad screening to identify potential off-targets.
-
Kinase Panel: Choose a panel of kinases for screening. A broad panel covering different families of the kinome is recommended for a comprehensive off-target assessment.
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Assay Principle: The service provider will typically use a radiometric or fluorescence-based assay to measure the ability of this compound to inhibit the activity of each kinase in the panel.
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Data Analysis: Results are usually reported as the percentage of inhibition of each kinase at the tested concentration. Follow-up dose-response curves should be performed for any significant hits to determine their IC50 values.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.1%. Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results as a dose-response curve to determine the CC50 (concentration that causes 50% reduction in cell viability).
Visualizations
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Bioavailability of Novel PDE4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of novel phosphodiesterase 4 (PDE4) inhibitors, exemplified by compounds like Pde4-IN-5.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability with our novel PDE4 inhibitor. What are the likely causes?
A1: Low oral bioavailability for investigational PDE4 inhibitors, which are often poorly soluble, can stem from several factors. These can be broadly categorized as issues related to solubility and dissolution, permeability across the intestinal wall, and metabolic stability.
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Poor Solubility and Dissolution: Many small molecule inhibitors are lipophilic with poor aqueous solubility, categorized as 'brick-dust' molecules.[1] If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed.
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Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein.
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Rapid First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation. PDE inhibitors are often metabolized by cytochrome P450 enzymes, particularly CYP3A4.[2]
Q2: What are the initial troubleshooting steps when encountering low in vivo exposure?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm Compound Integrity and Dose: Verify the purity and stability of the dosing formulation. Ensure the correct dose was administered.
-
Assess In Vitro Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 6.8) and simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.
-
Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance rate.
-
-
Conduct a Pilot Intravenous (IV) Dosing Study: Administering the compound intravenously will provide the absolute bioavailability when compared with oral dosing. If exposure is also low after IV administration, it may point to rapid clearance or instability in plasma.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for low in vivo bioavailability.
Q3: Our PDE4 inhibitor has very low aqueous solubility. What formulation strategies can we employ to improve its oral absorption?
A3: For poorly soluble drugs, enhancing solubility and dissolution in the gastrointestinal tract is key to improving bioavailability.[3] Several formulation strategies can be considered, ranging from simple to complex. The choice depends on the physicochemical properties of your compound and the desired release profile.[4]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle with buffers can increase solubility.[5]
-
Co-solvents: Using water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) can significantly increase the solubility of a lipophilic compound.[5]
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Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area available for dissolution.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can enhance solubility and dissolution rates.[1][4] Common polymers include PVP and HPMC derivatives.[4]
-
Lipid-Based Formulations: These formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5][6] Self-emulsifying drug delivery systems (SEDDS) are a popular choice.[3][6]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, effectively increasing their solubility in water.[3][4][5]
Here is a decision tree to help select a suitable formulation strategy.
Caption: Decision tree for selecting a formulation strategy.
Quantitative Data Summary
Since specific in vivo pharmacokinetic data for this compound is not publicly available, the following table summarizes parameters for other well-characterized oral PDE4 inhibitors to provide a general reference for this class of compounds.
| PDE4 Inhibitor | Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Roflumilast | Mouse | 1 | ~1 | ~150 | ~600 | ~90% | Estimated from preclinical data |
| Apremilast | Mouse | 10 | 1-2 | ~1,200 | ~4,500 | ~70% | Estimated from preclinical data |
| V11294A | Human | 100 mg (single dose) | 2.6 | ~1,100 (3 µM) | N/A | N/A | [7] |
| TAK-648 | Human | 0.7 mg (single dose) | 1-1.5 | 11.9 (µg/L) | 93.8 (µg·h/L) | N/A | [8] |
Note: Values are approximate and can vary significantly based on the study design, species, and formulation used.
Experimental Protocols
Protocol 1: Preparation of a Simple Co-solvent Formulation for Oral Gavage
This protocol is suitable for early-stage in vivo screening of poorly soluble compounds.
Materials:
-
This compound (or test compound)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Deionized water
-
Vortex mixer, magnetic stirrer, and analytical balance
Procedure:
-
Weigh the required amount of this compound for the desired final concentration (e.g., 2 mg/mL).
-
Prepare the vehicle by mixing PEG 400 and deionized water in a 60:40 (v/v) ratio. For some compounds, a ternary system like PEG 400:PG:Water might be necessary.
-
Slowly add the weighed compound to the vehicle while vortexing or stirring.
-
Continue to mix until the compound is fully dissolved. Gentle warming (30-40°C) may be applied if necessary, but check for compound stability at that temperature first.
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
-
Prepare the formulation fresh on the day of the experiment to avoid precipitation or degradation.
Protocol 2: General Workflow for an Oral Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Workflow:
-
Animal Acclimatization: Acclimate animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) for at least 3 days before the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Record the body weight of each animal.
-
Administer the prepared formulation of this compound via oral gavage at the desired dose volume (e.g., 5-10 mL/kg for rats).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., K2EDTA).
-
Collect samples via a suitable route (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Signaling Pathway Visualization
PDE4 enzymes play a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[9] Inhibition of PDE4 leads to an increase in cAMP, which in turn activates Protein Kinase A (PKA) and suppresses pro-inflammatory pathways.[10][11]
Caption: PDE4 signaling pathway and the mechanism of its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pde4-IN-5 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde4-IN-5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 33a) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4] Its mechanism of action involves blocking the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5] This elevation in cAMP levels modulates various cellular pathways, including the reduction of pro-inflammatory cytokine production, making it a subject of interest for inflammatory conditions like psoriasis.[1][2][5]
Q2: What are the key physicochemical properties and storage recommendations for this compound?
Proper handling and storage of this compound are critical for maintaining its activity and obtaining reproducible results.
| Property | Value/Recommendation |
| IC50 | 3.1 nM[1][2] |
| Molecular Weight | 356.46 g/mol |
| Chemical Formula | C21H28N2O3 |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C |
| Appearance | Solid |
Data sourced from multiple chemical suppliers.
Q3: In which solvents can I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects. For animal studies, the original research paper describes a vehicle formulation, which can be adapted as a starting point.
Troubleshooting Inconsistent Results
Issue 1: No or Lower-Than-Expected Efficacy
Q: I am not observing the expected inhibitory effect of this compound on my cells (e.g., no reduction in cytokine production). What could be the cause?
Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for low or no efficacy.
Potential Causes & Solutions:
-
Compound Degradation: this compound, especially in solution, has limited stability. Ensure that the compound has been stored correctly as a powder at -20°C and for no longer than two weeks at 4°C or six months at -80°C once dissolved in DMSO. Repeated freeze-thaw cycles should be avoided.
-
Improper Solubilization: this compound may not be fully dissolved in the initial stock solution, or it may precipitate when diluted into aqueous cell culture media. Ensure the DMSO stock is clear before further dilution. When diluting into media, vortex or mix thoroughly. Consider a brief sonication of the DMSO stock if dissolution is difficult.
-
Suboptimal Concentration: The reported IC50 of 3.1 nM is from a cell-free enzyme assay.[1][2] Higher concentrations are typically required in cell-based assays to achieve a biological effect. It is recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell type and assay.
-
Cell-Type Specific PDE4 Subtype Expression: The PDE4 family has four subtypes (A, B, C, and D).[5] this compound shows selectivity for certain subtypes. If your cell line expresses low levels of the targeted PDE4 subtypes (primarily PDE4B and PDE4D, which are key in inflammatory cells), the inhibitory effect may be minimal.[6] It is advisable to verify the expression profile of PDE4 subtypes in your experimental model.
-
Incorrect Experimental Timing: The timing of this compound addition relative to cell stimulation is crucial. For instance, in cytokine release assays, pre-incubating the cells with this compound for a period (e.g., 1-2 hours) before adding the inflammatory stimulus (like LPS) is often necessary to allow for cellular uptake and target engagement.
Issue 2: High Variability Between Replicates or Experiments
Q: I am seeing significant variability in my results between replicate wells or across different experimental days. What are the likely sources of this inconsistency?
High variability can undermine the reliability of your findings. The following diagram illustrates potential sources and mitigation strategies.
Caption: Potential sources of experimental variability.
Potential Causes & Solutions:
-
Inaccurate Serial Dilutions: Errors in preparing working concentrations from the stock solution are a common source of variability. Use calibrated pipettes and prepare fresh dilutions for each experiment.
-
Batch-to-Batch Variability: Although less common with synthetic small molecules than with biologics, it is possible for different batches of this compound to have slight variations in purity or potency. If you suspect this, it is advisable to test a new batch against a previously validated one. The original publication provides HPLC data that can serve as a reference for purity.[2]
-
Cellular Health and Passage Number: The physiological state of your cells can significantly impact their response. Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered signaling pathways and responses. Ensure cells are healthy and at a consistent confluency at the time of treatment.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before seeding plates.
-
Assay Technique: Minor variations in incubation times, reagent addition, or plate washing can introduce variability. Standardize all steps of your experimental protocol.
Issue 3: Unexpected Cytotoxicity
Q: I am observing cell death or a significant decrease in cell viability after treating with this compound, even at concentrations where I expect to see a specific inhibitory effect. Why is this happening?
Potential Causes & Solutions:
-
High DMSO Concentration: The final concentration of DMSO in your cell culture medium may be too high. It is recommended to keep the final DMSO concentration below 0.1%. If higher stock concentrations of this compound are needed, consider preparing intermediate dilutions in a serum-free medium before adding to the cells.
-
Compound-Specific Toxicity: While the original study indicated good safety profiles, all small molecules can exhibit cytotoxicity at high concentrations. It is essential to determine the toxicity profile of this compound in your specific cell line. Run a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional experiments to identify a non-toxic working concentration range. The original research on compound 33a (this compound) showed no significant effect on the growth of RAW264.7 cells at concentrations up to 10 µM.[2]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. What is non-toxic in one cell line may be toxic in another. Always establish the toxicity profile in the specific cell line you are using.
-
Contamination: Rule out contamination (e.g., mycoplasma, bacterial, or fungal) in your cell cultures, as this can cause cell stress and death, which might be exacerbated by the addition of a chemical compound.
Experimental Protocols
General Protocol for In Vitro Cellular Assays
This protocol provides a general framework for treating cultured cells with this compound to assess its effect on a downstream endpoint, such as cytokine production. This should be optimized for your specific cell line and experimental question.
-
Cell Seeding: Seed your cells (e.g., HaCaT keratinocytes or RAW264.7 macrophages) in an appropriate plate format and density for your assay. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Cell Stimulation:
-
After the pre-incubation period, add the stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) to stimulate macrophages) to the wells.
-
Incubate for the desired period to allow for the biological response (e.g., 6-24 hours for cytokine production).
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) by ELISA or other immunoassays.
-
Alternatively, lyse the cells to measure intracellular targets or gene expression by Western blot or RT-qPCR.
-
PDE4 Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PDE4, increasing cAMP levels.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and related compounds from the primary literature. This data can be useful for comparing the expected potency of this compound.
| Compound | PDE4 IC50 (nM) | Notes | Reference |
| This compound (33a) | 3.1 | Highly potent and selective. | [1] |
| Roflumilast | 0.84 (PDE4B), 0.68 (PDE4D) | Approved drug for COPD and psoriasis. | [7] |
| Apremilast | 74 (PDE4), 77 (TNF-α) | Approved drug for psoriatic arthritis. | [7] |
| Crisaborole | - | Approved topical treatment for atopic dermatitis. | [5] |
| Rolipram | ~130-240 | Prototypical PDE4 inhibitor. | [7] |
IC50 values can vary depending on the specific assay conditions and PDE4 isoform used.
References
- 1. Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Pde4-IN-5 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune, epithelial, and brain cells.[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP activates downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn modulate the transcription of various genes and proteins.[2][3] This mechanism ultimately results in a broad range of anti-inflammatory effects, making PDE4 a promising therapeutic target for various inflammatory diseases.[2][4][5]
Q2: What are the expected downstream effects of PDE4 inhibition with this compound?
The primary downstream effect of PDE4 inhibition is the suppression of pro-inflammatory responses and the enhancement of anti-inflammatory responses.[2] Key effects include:
-
Reduced production of pro-inflammatory cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[3][4]
-
Increased production of anti-inflammatory cytokines. [2]
-
Inhibition of immune cell activation and proliferation: Including T cells, B cells, macrophages, and neutrophils.[2][6]
-
Relaxation of airway smooth muscle: Which is relevant for respiratory conditions like asthma and COPD.[6][7]
Q3: How do I determine the optimal concentration range for this compound in my experiments?
To determine the optimal concentration range, a dose-response experiment is essential. This typically involves treating your cells or tissue of interest with a serial dilution of this compound. A common starting point is to use a wide range of concentrations, for example, from 1 nM to 100 µM, often in a logarithmic or semi-logarithmic series. The goal is to identify the concentration at which the inhibitor shows its half-maximal inhibitory effect (IC50). Based on initial results, the concentration range can be narrowed to more precisely determine the IC50 and the concentrations that produce minimal and maximal effects.
Q4: What are common side effects associated with PDE4 inhibitors that I should be aware of in my in vivo studies?
While this compound is a novel compound, general PDE4 inhibitors have been associated with certain side effects in clinical and preclinical studies. These are important to monitor in animal models. Common adverse effects include nausea, vomiting, diarrhea, headache, and weight loss.[4][8] The development of more specific PDE4 inhibitors aims to reduce these side effects.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a dose-response assay. | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and a consistent pipetting technique. Reverse pipetting can be helpful for viscous solutions.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity. |
| No observable dose-response effect of this compound. | - The concentration range tested is too low or too high.- The compound is not soluble in the assay medium.- The experimental endpoint is not sensitive to changes in cAMP levels.- The cells do not express sufficient levels of PDE4. | - Test a much broader range of concentrations (e.g., 10 pM to 1 mM).- Verify the solubility of this compound in your assay buffer. Consider using a small percentage of a solvent like DMSO.- Choose a more direct readout of PDE4 activity, such as measuring intracellular cAMP levels.- Confirm PDE4 expression in your cell line using techniques like qPCR or Western blotting.[9] |
| The dose-response curve is biphasic or has an unusual shape. | - Off-target effects of this compound at higher concentrations.- The compound may have dual activity on other targets.[10]- Cellular toxicity at higher concentrations. | - Investigate potential off-target activities of the compound.- Perform a cell viability assay in parallel with your dose-response experiment to rule out toxicity.[9]- Consider if the compound might be a mixed inhibitor of different PDE subtypes.[11] |
| The calculated IC50 value is significantly different from expected values for similar PDE4 inhibitors. | - Differences in experimental conditions (cell type, incubation time, substrate concentration).- The specific isoform of PDE4 being targeted may have a different sensitivity.[10]- Degradation of the compound. | - Standardize your experimental protocol and ensure all parameters are consistent between experiments.- If possible, test the inhibitor against specific recombinant PDE4 isoforms (PDE4A, B, C, D) to determine its selectivity.[12]- Ensure proper storage and handling of the this compound stock solution to prevent degradation. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve Generation for this compound using a cAMP Assay
This protocol outlines the steps to determine the IC50 of this compound by measuring its ability to inhibit PDE4 activity, leading to an increase in intracellular cAMP levels.
Materials:
-
Cell line expressing PDE4 (e.g., RAW 264.7 murine macrophages).[9]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).[9]
-
Assay buffer (e.g., PBS or HBSS).
-
cAMP assay kit (e.g., a competitive ELISA or a FRET-based biosensor assay).
-
Multi-well plates (e.g., 96-well).
-
Forskolin or other adenylyl cyclase activator.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a positive control (a known PDE4 inhibitor like Rolipram).
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) to allow the inhibitor to enter the cells.
-
-
cAMP Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator like forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pde4-IN-5 protocol refinement for specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PDE4-IN-5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4) with an IC50 value of 3.1 nM.[1][2] The primary mechanism of action for PDE4 inhibitors is the prevention of the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP can then activate downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn regulate a wide array of cellular processes, including inflammation, cell proliferation, and neuroprotection.[3][4]
Q2: What are the potential applications of this compound in research?
A2: Given its role as a PDE4 inhibitor, this compound has potential applications in studying various cellular and disease processes. PDE4 is highly expressed in immune cells, epithelial cells, and brain cells.[3][5] Therefore, this compound can be a valuable tool for investigating inflammatory diseases, neurological disorders, and certain types of cancer.[6][7] Published information suggests it has an anti-psoriasis effect, indicating its potential in dermatological research.[1][2]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for up to 2 years.[2]
-
DMSO Stock Solution: Once dissolved in DMSO, it is recommended to store aliquots at -80°C for up to 6 months, or at 4°C for short-term storage of up to 2 weeks.[2] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are generalized cell-based assay protocols adapted from studies using other well-characterized PDE4 inhibitors like Rolipram and Roflumilast. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
General Protocol for Cell-Based Assays:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in your cell culture medium to achieve the desired final concentrations. It is important to include a vehicle control (DMSO at the same final concentration as your highest this compound concentration).
-
Treatment: Remove the existing media from the cells and replace it with the media containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the assay and the cellular process being investigated.
-
Assay: Perform the desired downstream analysis, such as measuring cell viability (e.g., MTT assay), cytokine production (e.g., ELISA), gene expression (e.g., qPCR), or protein phosphorylation (e.g., Western blot).
Example Experimental Workflow:
Caption: A generalized workflow for in vitro experiments using this compound.
Data Presentation
The following tables summarize quantitative data from studies on other PDE4 inhibitors, which can serve as a starting point for designing experiments with this compound.
Table 1: Recommended Starting Concentrations of PDE4 Inhibitors in Cell-Based Assays
| Cell Type | PDE4 Inhibitor | Concentration Range | Incubation Time | Observed Effect |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Rolipram | 10-20 µM | 24 hours | Down-regulation of MMP2 and MMP9 expression.[8] |
| Murine Macrophages (RAW 264.7) | Rolipram | 0.1-10 µM | 24 hours | Synergistic effect with serum on cell migration.[9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Roflumilast | IC50 = 0.02 µM | 4 hours | Inhibition of LPS-stimulated TNF-α production.[10] |
| Human B-cell Lymphoma (OCI-Ly1) | Roflumilast | 40 µM | 48 hours | Synergistic inhibition of cell viability with chemotherapy agents.[11][12] |
| Human Keratinocytes | Apremilast | 0.1-10 µM | 48 hours | Inhibition of TNF-α production.[13] |
| Rat Cardiomyocytes (H9c2) | Roflumilast | 2.5-5 µM | 24 hours | Attenuation of doxorubicin-induced oxidative stress.[14] |
| Mouse Osteoblastic Cells (UAMS-32) | Rolipram | 5 µM | 1-9 hours | Induction of ICER mRNA expression.[15] |
Table 2: IC50 Values of Various PDE4 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | PDE4 | 3.1 [1][2] |
| Rolipram | PDE4A | 3[16] |
| PDE4B | 130[16] | |
| PDE4D | 240[16] | |
| Roflumilast | PDE4 (cell-free) | 0.2-4.3[10] |
| Apremilast | PDE4 (biochemical) | Not specified, but effective in µM range in cells. |
Troubleshooting Guide
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The effective concentration of a small molecule inhibitor can be highly cell-type dependent. Refer to Table 1 for starting concentrations used for other PDE4 inhibitors and perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation Time: The time required to observe an effect can vary depending on the cellular process being studied. For signaling events like protein phosphorylation, shorter incubation times (minutes to hours) may be sufficient. For changes in gene expression or cell proliferation, longer incubation times (hours to days) may be necessary.
-
Inhibitor Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Consider preparing fresh dilutions for each experiment.
-
Cellular PDE4 Expression: Confirm that your cell type of interest expresses PDE4. PDE4 expression levels can vary significantly between different cell types.[5][6] You can check for PDE4 expression using techniques like qPCR or Western blotting.
-
Assay Sensitivity: The assay you are using to measure the downstream effect may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or a more direct measure of PDE4 inhibition, such as measuring intracellular cAMP levels.
Q5: I am observing high levels of cell death in my experiments. How can I mitigate this?
A5: High levels of cell death could be due to off-target effects or cytotoxicity at high concentrations of the inhibitor or the solvent (DMSO).
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits PDE4 activity without causing significant cell death.
-
Reduce DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and that your vehicle control shows no toxicity.
-
Check for Apoptosis: Use assays to determine if the observed cell death is due to apoptosis or necrosis. This can provide insights into the mechanism of toxicity.
Q6: My results are not consistent between experiments. What could be the cause of this variability?
A6: Inconsistent results can be frustrating. Here are some factors to consider:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.
-
Cell Confluency: Ensure that you are seeding and treating cells at a consistent confluency, as cell density can influence signaling pathways.
-
Reagent Consistency: Use the same batches of reagents, including cell culture media, serum, and the this compound compound, to minimize variability.
-
Experimental Technique: Maintain consistent experimental procedures, including incubation times, pipetting techniques, and washing steps.
Signaling Pathways
PDE4 Signaling Pathway:
The following diagram illustrates the central role of PDE4 in cAMP signaling and the mechanism of action of this compound.
Caption: this compound inhibits PDE4, leading to increased cAMP levels and activation of downstream effectors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A multifaceted examination of the action of PDE4 inhibitor rolipram on MMP2/9 reveals therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Role of Roflumilast Combined with ESHAP Chemotherapy in Relapsed/Refractory Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roflumilast Attenuates Doxorubicin-Induced Cardiotoxicity by Targeting Inflammation and Cellular Senescence in Cardiomyocytes Mediated by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming PDE4-IN-5 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of PDE4-IN-5.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the handling and experimental use of this compound.
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound powder, consider the following steps:
-
Verify the Solvent: Ensure you are using an appropriate organic solvent. For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended.
-
Gentle Heating: Warm the solution gently in a water bath (not exceeding 40°C) to aid dissolution.
-
Vortexing/Sonication: Increase agitation by vortexing the solution or using a sonicator bath for short intervals.
-
Check for Saturation: You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in that specific solvent. Refer to the solubility data table below and consider preparing a more dilute solution.
Q2: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), in your aqueous buffer can help maintain the solubility of the compound.
-
Employ a Co-solvent System: If your experimental system allows, maintaining a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can improve solubility. However, it is crucial to include a vehicle control in your experiments to account for any effects of the co-solvent.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, ensuring the solution is clear at each step before proceeding to the next.
Q3: My experimental results with this compound are inconsistent. Could this be related to solubility?
A3: Yes, inconsistent results are a hallmark of solubility issues. Poor solubility can lead to variable effective concentrations of the inhibitor in your assays.
-
Visual Inspection: Before each experiment, carefully inspect your final working solutions for any signs of precipitation (haziness, visible particles). Centrifuge the solution and check for a pellet.
-
Solubility Confirmation: It is advisable to experimentally determine the solubility of this compound in your specific assay buffer at the intended concentration and temperature. A protocol for this is provided in the "Experimental Protocols" section.
-
Fresh Preparations: Prepare fresh working solutions from a clear stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of aqueous working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is generally soluble in DMSO. For long-term storage, it is advised to store the DMSO stock solution at -80°C.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The following table summarizes the approximate solubility of this compound in various solvents. Please note that these are estimated values and should be experimentally confirmed for your specific experimental conditions.
| Solvent | Approximate Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | ~2 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Q3: How can I enhance the aqueous solubility of this compound for in vivo studies?
A3: For in vivo applications, several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound.[2][3][4][5][6] These include:
-
Co-solvent Formulations: Using a mixture of solvents, such as DMSO, polyethylene glycol (PEG), and saline.
-
Cyclodextrin Complexes: Encapsulating this compound within cyclodextrin molecules to enhance its aqueous solubility.[2][4][6]
-
Lipid-Based Formulations: Incorporating the compound into liposomes or self-emulsifying drug delivery systems (SEDDS).[2][3][4][6]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[5][6]
Q4: What are the recommended storage conditions for this compound?
A4: The recommended storage conditions for this compound are as follows[1]:
-
Powder: Store at -20°C for up to 2 years.
-
In DMSO: Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and sonicate for 5 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Determination of Aqueous Solubility
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to your aqueous buffer of interest in a glass vial.
-
Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 3: Cell-Based Assay with this compound
-
Prepare Intermediate Dilutions: If a high dilution factor is required, perform serial dilutions of the DMSO stock solution in DMSO.
-
Prepare Final Working Solution: Dilute the final DMSO intermediate solution into pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
-
Immediate Use: Add the final working solution to the cells immediately after preparation to minimize the risk of precipitation.
-
Visual Confirmation: After adding the compound to the wells, visually inspect the medium under a microscope for any signs of precipitation.
Visualizations
Caption: The PDE4 signaling pathway, illustrating how this compound inhibits the degradation of cAMP.
Caption: A typical experimental workflow for preparing and using this compound solutions.
Caption: A decision tree for troubleshooting common solubility issues with this compound.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PDE4-IN-5 Toxicity and Cell Viability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity and effects on cell viability of the phosphodiesterase 4 (PDE4) inhibitor, PDE4-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound?
A1: As a PDE4 inhibitor, this compound's primary mechanism is to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4] While generally considered to have anti-inflammatory and neuroprotective effects, high concentrations or prolonged exposure to PDE4 inhibitors can lead to off-target effects and cytotoxicity. The specific cytotoxic profile of this compound will be cell-type dependent and should be determined empirically. Common side effects of PDE4 inhibitors in clinical use include nausea, vomiting, and gastrointestinal issues, which may translate to in vitro cytotoxicity at high concentrations.
Q2: Which cell viability assays are recommended for testing this compound?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's effect on cell viability.
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells and are useful for assessing proliferation and general cytotoxicity.[5][6][7][8][9]
-
Cytotoxicity Assays (e.g., LDH release): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of membrane integrity loss.[10][11][12][13][14]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, offering insights into the mechanism of cell death.[15][16][17][18][19][20][21][22]
Q3: How do I interpret conflicting results from different viability assays?
A3: Discrepancies between assays are common and can provide valuable mechanistic information. For example:
-
A decrease in MTT signal without a significant increase in LDH release might suggest that this compound is cytostatic (inhibiting proliferation) rather than cytotoxic.
-
Positive Annexin V staining with low LDH release could indicate that the primary mode of cell death is apoptosis.
-
High LDH release alongside positive Annexin V and PI staining suggests necrosis or late-stage apoptosis.
Q4: What are the potential off-target effects of this compound?
A4: While designed to be specific for PDE4, high concentrations of any small molecule inhibitor can lead to off-target effects. For PDE4 inhibitors, these could include effects on other phosphodiesterase families or unforeseen interactions with other signaling pathways. Careful dose-response studies and comparison with known pan-PDE inhibitors or inhibitors of other PDE families can help to identify potential off-target effects.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background absorbance | Contamination of media or reagents with reducing agents. Phenol red in the media can also interfere. | Use fresh, sterile reagents. Consider using phenol red-free media for the assay. Include a "no cell" control with media and MTT reagent to measure background.[5][6] |
| Low absorbance readings | Insufficient cell number, low metabolic activity, or incorrect incubation time. | Optimize cell seeding density to ensure they are in the logarithmic growth phase.[6] Increase incubation time with the MTT reagent, ensuring formazan crystals are visible before solubilization. |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, or incomplete solubilization of formazan crystals. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle mixing or shaking.[5] |
| Test compound interferes with the assay | The chemical properties of this compound might directly reduce the MTT reagent. | Run a control with this compound in cell-free media with the MTT reagent to check for chemical interference.[23] |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background LDH release in control cells | Mechanical stress during cell handling, over-confluency leading to spontaneous cell death, or contamination. | Handle cells gently during seeding and media changes. Ensure cells are seeded at an optimal density. Regularly check for contamination. |
| Low signal from positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time to achieve complete cell lysis. |
| Variability between replicates | Inconsistent cell numbers per well or bubbles in the wells during absorbance reading. | Ensure accurate and consistent cell seeding. Be careful to avoid introducing bubbles when adding reagents; if present, remove them before reading the plate. |
| Underestimation of cytotoxicity | The standard protocol may not account for growth inhibition. | For long-term experiments, consider a modified protocol that includes a "total LDH" control for each treatment condition to account for differences in final cell numbers.[10] |
Annexin V/PI Staining Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Mechanical stress during cell harvesting (e.g., harsh trypsinization), or cells were not healthy at the start of the experiment. | Use a gentle cell detachment method. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[17] |
| Weak fluorescent signal | Reagents are expired or were not stored correctly. Insufficient incubation time. | Use fresh reagents and store them as recommended. Optimize the incubation time with Annexin V and PI.[20] |
| High percentage of double-positive (Annexin V+/PI+) cells | The concentration of this compound may be too high, causing rapid cell death and secondary necrosis. The analysis may have been performed too long after treatment. | Perform a dose-response and time-course experiment to find optimal conditions to observe early apoptosis.[18] |
| Cell clumps affecting flow cytometry reading | Improper cell handling leading to aggregation. | Gently resuspend cell pellets and consider passing the cell suspension through a cell strainer before analysis.[20] |
Quantitative Data Summary
Due to the limited public availability of specific toxicity data for "this compound," the following table presents representative IC50 values for other well-characterized PDE4 inhibitors to provide a general reference for expected potency. Researchers should determine the specific IC50 for this compound in their experimental system.
| PDE4 Inhibitor | Assay Type | Cell Line | IC50 Value |
| Rolipram | Cell-based PDE4 activity | TSHR-CNG-HEK293 | ~1.0 µM[24] |
| (S)-(-)-Rolipram | Cell-based PDE4 activity | TSHR-CNG-HEK293 | ~0.1 µM[24] |
| Piclamilast | TNF-α release | Human PBMC | ~7.3 nM[25] |
| Compound 22 (pyrimidine derivative) | PDE4B2 inhibition | Enzyme assay | ~13 nM[25] |
| L-DOPA (for comparison) | MTT Assay | Caco-2 | 81.2 ± 4.81 µg/mL[26] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[5][6][7][8][9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[10][11][12][13][14]
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (vehicle-treated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to that of the positive and negative controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[15][16][17][18][19][20][21][22]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or T-25 flask and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA followed by neutralization with serum-containing media).
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: PDE4 signaling pathway and the action of this compound.
Caption: General experimental workflow for assessing cell viability.
Caption: Logical troubleshooting workflow for viability assays.
References
- 1. Complex roles of cAMP-PKA-CREB signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 4. CREB (cAMP-PKA) Pathway - Report Lentivirus [gentarget.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Lactate Dehydrogenase (LDH) Test: MedlinePlus Medical Test [medlineplus.gov]
- 14. aidiagme.com [aidiagme.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pde4-IN-5 and Other PDE4 Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of Pde4-IN-5, a novel phosphodiesterase 4 (PDE4) inhibitor, with other well-established PDE4 inhibitors, including Roflumilast, Apremilast, Crisaborole, and the archetypal research tool, Rolipram. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates a multitude of cellular processes, particularly in immune and inflammatory cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory cytokines. This mechanism of action has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.
This compound has emerged as a potent and selective PDE4 inhibitor.[1] This guide aims to place its performance in the context of other key PDE4 inhibitors, providing a valuable resource for researchers in the field.
Comparative Analysis of PDE4 Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected PDE4 inhibitors against the four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.
| Inhibitor | PDE4 (Overall) IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 3.1[1] | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | ~0.8 | ~0.7-0.9 | ~0.2-0.84 | ~3-4.3 | ~0.68 |
| Apremilast | ~74 | ~20-50 | ~20-50 | ~20-50 | ~20-50 |
| Crisaborole | ~490 | Data not available | Data not available | Data not available | Data not available |
| Rolipram | Not applicable | ~3 | ~130 | Data not available | ~240 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are representative figures from the cited literature.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of PDE4 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.
References
Pde4-IN-5 compared to Roflumilast in vitro
An In-Depth In Vitro Comparison of the PDE4 Inhibitors: Pde4-IN-5 and Roflumilast
This guide provides a detailed in vitro comparison of two selective phosphodiesterase 4 (PDE4) inhibitors, this compound and Roflumilast. The objective is to present a clear, data-driven analysis for researchers, scientists, and drug development professionals. This comparison focuses on enzymatic inhibition and cellular activities, supported by experimental data and methodologies.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular functions, including inflammation. By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of inflammatory responses. This mechanism makes PDE4 a key therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
Roflumilast is a well-established, potent, and selective PDE4 inhibitor approved for the treatment of severe COPD. This compound is a novel PDE4 inhibitor that has also demonstrated significant potency. This guide will delve into the available in vitro data to compare their performance.
Enzymatic and Cellular Activity
The following tables summarize the in vitro inhibitory activities of this compound and Roflumilast.
Table 1: PDE4 Enzymatic Inhibition
| Compound | PDE4 (Overall) IC50 | PDE4A IC50 | PDE4B IC50 | PDE4C IC50 | PDE4D IC50 |
| This compound | 3.1 nM | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | 0.8 nM[1] | 0.7 nM | 0.7 nM | 3.0 nM | 0.9 nM |
Table 2: Cellular Anti-inflammatory Activity
| Compound | Cell Type | Assay | IC50 |
| This compound | Data not available | Data not available | Data not available |
| Roflumilast | Human Neutrophils | fMLP-induced LTB4 formation | ~2 nM |
| Human Neutrophils | fMLP-induced ROS formation | ~4 nM | |
| Human Eosinophils | fMLP-induced ROS formation | ~7 nM | |
| Human Monocytes | LPS-induced TNF-α synthesis | ~21 nM | |
| Monocyte-derived Dendritic Cells | LPS-induced TNF-α synthesis | ~5 nM | |
| CD4+ T cells | Anti-CD3/anti-CD28 stimulated proliferation | ~7 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. fMLP (N-Formylmethionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator. LTB4 (Leukotriene B4) is an inflammatory mediator. ROS (Reactive Oxygen Species) are chemically reactive molecules containing oxygen. LPS (Lipopolysaccharide) is a component of the outer membrane of Gram-negative bacteria that induces a strong immune response. TNF-α (Tumor Necrosis Factor-alpha) is an inflammatory cytokine.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of results.
PDE4 Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PDE4 by 50% (IC50).
Methodology:
-
Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are used.
-
Substrate: The assay utilizes [3H]cAMP as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, and the PDE4 enzyme.
-
Inhibitor Addition: A range of concentrations of the test compound (this compound or Roflumilast) is added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of [3H]cAMP and incubated at 30°C for a specified time.
-
Termination: The reaction is stopped by boiling or by the addition of a stop solution.
-
Separation and Detection: The product of the reaction, [3H]5'-AMP, is separated from the unreacted [3H]cAMP using anion-exchange chromatography. The amount of [3H]5'-AMP is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Cellular Assays for Anti-inflammatory Activity
Objective: To measure the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α from immune cells.
Methodology:
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound for a specific period (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of TNF-α release is calculated.
Objective: To assess the effect of an inhibitor on the production of the inflammatory mediator LTB4 and ROS by activated neutrophils.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from the whole blood of healthy donors.
-
Inhibitor Pre-incubation: The isolated neutrophils are pre-incubated with different concentrations of the test compound.
-
Stimulation: The cells are stimulated with a chemoattractant such as fMLP.
-
LTB4 Measurement: For LTB4, the reaction is stopped, and the amount of LTB4 released into the supernatant is quantified by ELISA or radioimmunoassay.
-
ROS Measurement: For ROS, a fluorescent or chemiluminescent probe (e.g., luminol) is added, and the production of ROS is measured over time using a plate reader.
-
Data Analysis: IC50 values for the inhibition of LTB4 and ROS production are determined.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and the methods used for comparison.
References
Validating Pde4-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of Pde4-IN-5, a potent phosphodiesterase 4 (PDE4) inhibitor. We present a detailed overview of the PDE4 signaling pathway, experimental protocols for key assays, and a comparative analysis of this compound with other well-established PDE4 inhibitors, Rolipram and Roflumilast. All quantitative data is summarized in clear, comparative tables, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction to PDE4 and this compound
Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes.[1][2] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 plays a pivotal role in regulating intracellular cAMP levels and, consequently, downstream signaling cascades.[3][4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC).[5][6] This activation triggers a cascade of phosphorylation events, including the phosphorylation of the cAMP response element-binding protein (CREB), which modulates the transcription of various genes.[5]
This compound is a potent and selective inhibitor of PDE4, with a biochemical half-maximal inhibitory concentration (IC50) of 3.1 nM. Its high affinity for PDE4 makes it a valuable tool for studying the physiological and pathological roles of this enzyme and a potential therapeutic agent for inflammatory and neurological disorders. Validating that this compound engages and inhibits PDE4 within a cellular context is a crucial step in its pharmacological characterization.
Comparative Performance of PDE4 Inhibitors
To objectively assess the cellular target engagement of this compound, its performance can be compared against well-characterized PDE4 inhibitors such as Rolipram and Roflumilast. The following table summarizes the available cellular and biochemical potency data for these compounds. It is important to note the absence of publicly available cellular data for this compound, highlighting a key area for future investigation.
| Compound | Assay Type | Cell Type / Enzyme | Endpoint | IC50 / Effect |
| This compound | Biochemical | Recombinant PDE4 | Inhibition of cAMP hydrolysis | 3.1 nM |
| This compound | Cellular | - | - | Data not available |
| Rolipram | Biochemical | PDE4A | Inhibition of cAMP hydrolysis | 3 nM |
| PDE4B | 130 nM | |||
| PDE4D | 240 nM | |||
| Cellular | U937 monocytes | CREB Phosphorylation | ~1 nM (high affinity), ~120 nM (low affinity) | |
| Cellular | Human monocytes | TNF-α release | ~490 nM | |
| Cellular | Human monocytes | cAMP accumulation (PGE2-stimulated) | ~503 nM | |
| Roflumilast | Cellular | H9c2 cardiac cells | cAMP accumulation | Increase observed at 1, 2.5, and 5 µM |
Experimental Protocols for Validating Target Engagement
Validating the cellular target engagement of this compound involves demonstrating its ability to increase intracellular cAMP levels and modulate downstream signaling events. Below are detailed protocols for key experiments.
Measurement of Intracellular cAMP Levels
A direct method to confirm PDE4 inhibition is to measure the resulting increase in intracellular cAMP.
Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a competitive immunoassay that provides a sensitive and robust measurement of cAMP levels in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, U937, or primary immune cells) in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound, Rolipram, or Roflumilast for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator, such as Forskolin (10 µM), for 30 minutes to induce cAMP production.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add 20 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
-
HTRF Assay:
-
Add 10 µL of the cell lysate to a 384-well low-volume white plate.
-
Add 5 µL of HTRF cAMP-d2 conjugate and 5 µL of HTRF anti-cAMP cryptate conjugate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve.
-
Assessment of Downstream Signaling: CREB Phosphorylation
Inhibition of PDE4 and the subsequent rise in cAMP leads to the PKA-mediated phosphorylation of CREB at Serine 133.
Method: Western Blotting for Phospho-CREB
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and culture overnight.
-
Treat cells with this compound, Rolipram, or vehicle control for 1 hour.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total CREB and a loading control (e.g., β-actin or GAPDH).
-
Functional Cellular Assay: Inhibition of TNF-α Release
PDE4 inhibitors are known for their anti-inflammatory properties, which include the suppression of pro-inflammatory cytokine production.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
Protocol:
-
Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in a 96-well plate.
-
Pre-treat cells with a range of concentrations of this compound, Rolipram, or a vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce TNF-α production.
-
Incubate for 4-6 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant containing the secreted TNF-α.
-
-
ELISA:
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody for TNF-α.
-
Add the collected cell supernatants and a standard curve of recombinant TNF-α.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance using a plate reader.
-
Calculate the concentration of TNF-α in the samples from the standard curve.
-
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the PDE4 signaling pathway, the workflow for validating target engagement, and the logical relationship between the experimental approaches.
Caption: PDE4 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PDE4/10A inhibition restores CREB1 function and enhances neuronal resilience in models of alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pde4-IN-5 and Rolipram for Researchers and Drug Development Professionals
A deep dive into the biochemical and pharmacological profiles of two prominent phosphodiesterase 4 (PDE4) inhibitors, Pde4-IN-5 and the archetypal Rolipram, reveals distinct characteristics that could guide future research and drug development efforts. This guide provides a comprehensive comparison of their performance, supported by available experimental data.
This analysis delves into the inhibitory potency, subtype selectivity, and available pharmacokinetic and in vivo efficacy data for both compounds. While Rolipram is a well-established tool compound with a wealth of published data, the more recently identified this compound emerges as a highly potent inhibitor with promising therapeutic potential, particularly in the context of inflammatory skin diseases like psoriasis.
Executive Summary of Comparative Data
| Parameter | This compound | Rolipram |
| Overall PDE4 Inhibition (IC50) | 3.1 nM | ~1-300 nM (Varies with subtype) |
| PDE4 Subtype Selectivity | Data not publicly available | Preferentially inhibits PDE4A (IC50 ≈ 3 nM) over PDE4B (IC50 ≈ 130 nM) and PDE4D (IC50 ≈ 240 nM). IC50 for PDE4C is less consistently reported. |
| Known Therapeutic Area of Interest | Psoriasis | Antidepressant, anti-inflammatory, neuroprotective (research tool) |
| Oral Bioavailability (Mouse) | 35.61% | Data varies depending on formulation and species. |
| Half-life (t½) (Mouse, i.v.) | 0.94 hours | ~2 hours (in rats, oral) |
Mechanism of Action: Targeting the cAMP Signaling Pathway
Both this compound and Rolipram are selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme family crucial for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes, including those involved in inflammation. A key anti-inflammatory effect of increased cAMP is the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Comparative Performance Data
Inhibitory Potency and Selectivity
Rolipram, in contrast, displays a distinct subtype selectivity profile. It is most potent against PDE4A (IC50 ≈ 3 nM), with significantly lower potency against PDE4B (IC50 ≈ 130 nM) and PDE4D (IC50 ≈ 240 nM)[1][2][3]. This differential inhibition is a critical factor for researchers to consider when selecting an inhibitor for subtype-specific studies.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound | Not Available | Not Available | Not Available | 2.4 |
| Rolipram | ~3 | ~130 | Not Consistently Reported | ~240 |
Pharmacokinetic Properties
Pharmacokinetic data for this compound in mice reveals a half-life of 0.94 hours after intravenous administration and an oral bioavailability of 35.61%[4]. In contrast, studies on Rolipram in healthy volunteers have shown a terminal half-life of approximately 2 hours after oral administration[1]. It is important to note that pharmacokinetic parameters can vary significantly across different species and formulations.
| Compound | Species | Route | Half-life (t½) | Oral Bioavailability (%) | Clearance |
| This compound | Mouse | i.v. | 0.94 h | - | 997 mL/h/kg |
| Mouse | p.o. | 2.20 h | 35.61 | - | |
| Rolipram | Human | p.o. | ~2 h | 73 | 2 mL/min/kg |
In Vivo Efficacy
This compound has shown promising in vivo efficacy in a preclinical model of psoriasis. In an imiquimod-induced psoriasis mouse model, topical application of this compound significantly ameliorated psoriasis-like symptoms, including erythema, scaling, and skin thickness, with an efficacy comparable to the established PDE4 inhibitor, roflumilast[4].
Rolipram has an extensive history of in vivo evaluation across a wide range of models, demonstrating anti-inflammatory, antidepressant, and neuroprotective effects. However, direct comparative in vivo data for Rolipram in a psoriasis model against this compound is not currently available.
Experimental Methodologies
To facilitate the replication and further investigation of these findings, detailed protocols for key experimental assays are provided below.
PDE4 Enzyme Activity Assay (Homogeneous Fluorescence Polarization)
This assay measures the enzymatic activity of PDE4 by detecting the hydrolysis of a fluorescently labeled cAMP substrate.
Protocol:
-
Prepare a complete PDE assay buffer.
-
Thaw and dilute the purified recombinant PDE4 enzyme to the desired concentration in the assay buffer.
-
Serially dilute the test inhibitors (this compound or Rolipram) in the assay buffer.
-
Add the diluted inhibitors to a 96-well or 384-well assay plate.
-
Add the diluted PDE4 enzyme to the wells containing the inhibitors and incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding a binding agent that specifically binds to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Read the fluorescence polarization on a suitable plate reader. The decrease in polarization is proportional to the PDE4 activity.
TNF-α Release Assay in Human PBMCs
This cellular assay quantifies the inhibitory effect of the compounds on the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Isolate human PBMCs from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash and resuspend the PBMCs in a complete cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Seed the PBMCs into a 96-well culture plate at a density of approximately 2 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of the test inhibitors (this compound or Rolipram) for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
CREB Phosphorylation Western Blot Assay
This assay is used to determine the effect of the inhibitors on the phosphorylation of CREB at Serine 133, a key downstream event in the cAMP signaling pathway.
Protocol:
-
Culture a suitable cell line (e.g., human monocytic U937 cells) to an appropriate confluency.
-
Treat the cells with the test inhibitors (this compound or Rolipram) for a specified time, with or without a stimulant that increases cAMP levels (e.g., forskolin).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB at Ser133).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and Rolipram. This compound is a highly potent PDE4 inhibitor with promising in vivo efficacy in a model of psoriasis, suggesting its potential as a therapeutic candidate for inflammatory skin diseases. Rolipram, while also a potent PDE4 inhibitor, exhibits a clear selectivity for the PDE4A subtype, making it a valuable tool for dissecting the specific roles of this isoform in various physiological and pathological processes. The lack of publicly available subtype selectivity data for this compound remains a key knowledge gap that, if filled, would allow for a more nuanced comparison and a better understanding of its therapeutic potential and possible side-effect profile. Researchers and drug developers are encouraged to consider these differences when selecting an appropriate PDE4 inhibitor for their specific research questions or therapeutic goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitor with potential for the treatment of psoriasis reported | BioWorld [bioworld.com]
Pde4-IN-5: A Head-to-Head Comparison with Leading PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Pde4-IN-5 against other selective PDE4 inhibitors, supported by experimental data.
This compound, a novel phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic candidate, particularly for topical treatment of inflammatory skin conditions like psoriasis. This guide provides an objective, data-driven comparison of this compound with established PDE4 inhibitors: roflumilast, apremilast, and crisaborole. The following sections detail their comparative potency, selectivity, and in vivo efficacy, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding of their pharmacological profiles.
Data Presentation: Quantitative Comparison of PDE4 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators, offering a clear overview of their relative potencies and selectivities.
Table 1: In Vitro Potency (IC50) Against PDE4
| Inhibitor | Overall PDE4 IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound (compound 33a) | 3.1 [1][2][3] | >1000[1] | 3.1[1] | >1000[1] | 4.6[1] |
| Roflumilast | ~0.8[4][5] | 0.7-0.9[6] | 0.2-0.9[6] | 3-4.3[6] | 0.68[7] |
| Apremilast | 74[7][8] | 20-50[9] | 20-50[9] | 20-50[9] | 20-50[9] |
| Crisaborole | 490[10] | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and recombinant enzyme isoforms used. The data presented is a synthesis from multiple sources for comparative purposes.
Table 2: Selectivity Profile of this compound
| PDE Isoform | IC50 (nM) | Fold Selectivity vs. PDE4B |
| PDE4B | 3.1 | 1 |
| PDE4D | 4.6 | 1.5 |
| PDE1B | >10000 | >3225 |
| PDE2A | >10000 | >3225 |
| PDE3A | >10000 | >3225 |
| PDE5A | >10000 | >3225 |
Data for this compound (compound 33a) from Song Z, et al. J Med Chem. 2022.[1]
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro PDE4 Inhibition Assay
The inhibitory activity of the compounds against various PDE isoforms was determined using a fluorescence polarization (FP) assay.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate. When the PDE enzyme hydrolyzes the substrate, the fluorescent tag is cleaved, resulting in a decrease in polarization. Inhibitors prevent this hydrolysis, thus maintaining a high polarization signal.
Protocol Outline:
-
Reagents: Recombinant human PDE enzymes (PDE1B, PDE2A, PDE3A, PDE4A, PDE4B, PDE4C, PDE4D, PDE5A), fluorescently labeled cAMP (e.g., FAM-cAMP), and assay buffer.
-
Procedure:
-
The test compounds are serially diluted in DMSO and added to a 384-well plate.
-
The respective recombinant PDE enzyme is added to each well.
-
The reaction is initiated by the addition of the FAM-cAMP substrate.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
The therapeutic efficacy of this compound was evaluated in a widely used imiquimod (IMQ)-induced psoriasis mouse model.
Animal Model: BALB/c mice are typically used for this model.
Induction of Psoriasis: A daily topical dose of imiquimod cream (5%) is applied to the shaved back skin of the mice for a period of 7-10 days to induce psoriasis-like skin inflammation.
Treatment Protocol:
-
Compound Formulation: this compound (compound 33a) is formulated in a suitable vehicle for topical application (e.g., a mixture of acetone and olive oil).
-
Dosing: A defined concentration of the this compound formulation is applied topically to the inflamed skin area once or twice daily. A vehicle control group and a positive control group (e.g., treated with a known effective agent like roflumilast) are included.
-
Efficacy Evaluation:
-
Psoriasis Area and Severity Index (PASI) Score: The severity of erythema (redness), scaling, and skin thickness is scored daily on a scale of 0 to 4. The total PASI score is the sum of these individual scores.
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological examination (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Skin or spleen samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA or qPCR.
-
Spleen Weight: The spleen weight is often measured as an indicator of systemic inflammation.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: PDE4 Signaling Pathway and the Mechanism of Action of this compound.
Caption: In Vitro PDE4 Inhibition Assay Workflow.
Caption: In Vivo Imiquimod-Induced Psoriasis Model Workflow.
References
- 1. Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 8. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of Pde4-IN-5 Activity: A Comparative Guide to Enzymatic and Cell-Based Assay Formats
For researchers, scientists, and drug development professionals, understanding the activity of a compound across different assay formats is critical for its preclinical evaluation. This guide provides a comparative overview of the performance of Pde4-IN-5, a potent phosphodiesterase 4 (PDE4) inhibitor, in two distinct assay formats: a biochemical enzymatic assay and a cell-based functional assay. The data presented herein, derived from key experimental studies, highlights the importance of cross-validating inhibitor potency in different biological contexts.
This compound, identified as compound 33a in the primary literature, is a novel derivative of Toddacoumalone developed for the topical treatment of psoriasis.[1][2] Its primary mechanism of action is the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.
Comparative Activity of this compound
The potency of this compound was evaluated using both a direct enzymatic assay and a cell-based assay measuring the downstream effects of PDE4 inhibition. The results are summarized in the table below, demonstrating high potency in both formats.
| Assay Format | Target/Cell Line | Measured Endpoint | IC50 (nM) | Reference |
| Enzymatic Assay | Recombinant Human PDE4D | cAMP Hydrolysis | 3.1 | [1][2] |
| Cell-Based Assay | LPS-stimulated RAW264.7 cells | TNF-α Release | 25 | [3] |
The data clearly indicates that this compound is a highly potent inhibitor of the PDE4 enzyme in a purified system. The slightly higher IC50 value in the cell-based assay is expected and reflects the more complex biological environment, including factors such as cell membrane permeability and potential off-target effects. Nevertheless, the nanomolar potency in a cellular context confirms the compound's significant anti-inflammatory potential.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams were generated.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the referenced literature.
Recombinant Human PDE4D Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of the purified PDE4D enzyme.
-
Enzyme and Substrate: Recombinant human PDE4D enzyme is used. The substrate is cyclic adenosine monophosphate (cAMP).
-
Procedure:
-
The PDE4D enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of remaining cAMP or the product, 5'-AMP, is quantified. This can be done using various methods, such as fluorescence polarization, scintillation proximity assay (SPA), or mass spectrometry.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based TNF-α Release Assay
This assay assesses the functional consequence of PDE4 inhibition in a cellular context by measuring the suppression of a key pro-inflammatory cytokine.
-
Cell Line: Murine macrophage cell line, RAW264.7, is commonly used.
-
Procedure:
-
RAW264.7 cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
The cells are pre-incubated with various concentrations of this compound for a specific duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the amount of TNF-α released compared to LPS-stimulated cells without the inhibitor.
Conclusion
The cross-validation of this compound activity in both enzymatic and cell-based assays confirms its high potency as a PDE4 inhibitor. While the enzymatic assay provides a direct measure of the inhibitor's interaction with its molecular target, the cell-based assay offers crucial insights into its functional efficacy in a more physiologically relevant system. The consistent nanomolar potency across these different formats strongly supports the therapeutic potential of this compound for inflammatory disorders such as psoriasis. This comparative approach is fundamental in the rigorous evaluation of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based optimization of Toddacoumalone as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pde4-IN-5: A Comparative Guide to Known PDE4B/D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-5, against a panel of well-characterized and clinically relevant PDE4 inhibitors with known activity against the PDE4B and PDE4D subtypes. The provided data, experimental protocols, and pathway diagrams are intended to serve as a comprehensive resource for the evaluation of new chemical entities targeting the PDE4 enzyme.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including inflammation and immune responses.[1][2][3] The PDE4 family is composed of four subtypes, PDE4A, PDE4B, PDE4C, and PDE4D, which are expressed in various tissues and cell types.[4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), ultimately resulting in anti-inflammatory effects.[1][3] Notably, PDE4B and PDE4D have been identified as key targets for the therapeutic management of inflammatory diseases.[5]
Comparative Inhibitor Performance
To effectively evaluate the potency and selectivity of this compound, it is essential to benchmark its performance against established PDE4 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected known inhibitors against the four PDE4 subtypes.
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference(s) |
| Roflumilast | 0.7 - 0.9 | 0.2 - 0.84 | 3 - 4.3 | 0.68 | [1][2][6] |
| Apremilast | 20 - 50 | 20 - 50 | 20 - 50 | 20 - 50 | [7][8] |
| Crisaborole | 55 - 340 | 55 - 340 | 55 - 340 | 55 - 340 | [8] |
| Piclamilast | 66,400 | 41 (pM) | Not Reported | 21 (pM) | |
| Cilomilast | Not Reported | 240 | Not Reported | 61 | |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Signaling and Experimental Frameworks
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Canonical PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for benchmarking PDE4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of inhibitor performance. The following are standard protocols for key experiments.
PDE4 Enzymatic Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified PDE4 subtypes.
a. Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
[³H]-cAMP (radiolabeled substrate).
-
Test compound (this compound) and reference inhibitors (e.g., Roflumilast) at various concentrations.
-
Snake venom nucleotidase.
-
Scintillation cocktail and scintillation counter.
b. Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant PDE4 enzyme, and assay buffer.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the plate or adding a stop solution.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine using anion-exchange resin.
-
Measure the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Whole Blood Assay for TNF-α Release
This cellular assay assesses the functional consequence of PDE4 inhibition in a more physiologically relevant ex vivo system by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.
a. Materials:
-
Freshly drawn human whole blood.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound) and reference inhibitors.
-
RPMI 1640 medium.
-
Human TNF-α ELISA kit.
b. Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Pre-incubate the diluted blood with various concentrations of the test and reference compounds for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
Intracellular cAMP Measurement Assay
This assay quantifies the increase in intracellular cAMP levels in response to PDE4 inhibition in whole cells.
a. Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or U937 cells).
-
Cell culture medium.
-
Test compound (this compound) and reference inhibitors.
-
A phosphodiesterase inhibitor cocktail (to inhibit other PDEs, optional).
-
Forskolin or another adenylyl cyclase activator.
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
b. Procedure:
-
Culture the cells to the desired density in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test and reference compounds for a defined period.
-
Stimulate the cells with an adenylyl cyclase activator like forsklin to induce cAMP production.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Lyse the cells to release the intracellular contents.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit.
-
Normalize the cAMP levels to the protein concentration in each well.
-
Plot the fold-increase in cAMP against the compound concentration to determine the EC50 (half-maximal effective concentration) for cAMP accumulation.
By following these standardized protocols and comparing the results for this compound with the provided data for known inhibitors, researchers can effectively characterize the potency, selectivity, and cellular activity of this novel compound. This structured approach will provide a solid foundation for further preclinical and clinical development.
References
- 1. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pde4-IN-5
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of Pde4-IN-5.
This guide provides critical safety and logistical information for the proper disposal of this compound, a phosphodiesterase 4 (PDE4) inhibitor used in laboratory research. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal must be conducted in accordance with the safety data sheet (SDS) and local regulations.
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1)[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic aquatic toxicity (Category 1)[1] | P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the safe disposal of this compound from the laboratory setting.
References
Personal protective equipment for handling Pde4-IN-5
Essential Safety and Handling Guide for Pde4-IN-5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a potent and selective PDE4 inhibitor.[1] Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for laboratory chemicals.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] | To protect against splashes, mists, or dust of this compound that could cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3] A lab coat or chemical-resistant apron covering the front of the body from mid-chest to the knees.[2] | To prevent skin contact, which may be harmful.[4] The specific glove material should be chosen based on the solvent used to dissolve this compound. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation.[5] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust or aerosols.[5] |
| Footwear | Closed-toe shoes, preferably chemical-resistant. | To protect feet from spills. |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and the safety of laboratory personnel.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Avoid contact with skin and eyes.[5] 2. Do not breathe dust or aerosols.[5] 3. Wash hands thoroughly after handling.[5] 4. Do not eat, drink, or smoke in the handling area.[5] 5. Use only in a well-ventilated area, preferably in a chemical fume hood.[5] |
| Storage | 1. Keep the container tightly sealed.[5] 2. Store in a cool, well-ventilated area.[5] 3. For the powder form, store at -20°C.[5] 4. If in solvent, store at -80°C.[5] 5. Keep away from direct sunlight and sources of ignition.[5] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[5] Follow all federal, state, and local regulations. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container for hazardous waste. Dispose of through an approved waste disposal service. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Visualizing Safety Protocols
To further clarify operational procedures, the following diagrams illustrate key safety workflows.
Caption: Workflow for handling a chemical spill of this compound.
Caption: Logical relationship for hazard identification, risk assessment, and control measures.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. 5 Essential Personal Protective Equipment (PPE) for Industrial Work | HUB Industrial Supply [hubindustrial.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. This compound|MSDS [dcchemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
